Decafluorobenzhydrol
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLLBTKDSCJOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938821 | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-76-3 | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pentafluorophenyl)methanol | |
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| Record name | 1766-76-3 | |
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| Record name | Bis(pentafluorophenyl)methanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Decafluorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a highly fluorinated alcohol with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, imparted by the ten fluorine atoms, make it a valuable building block for the synthesis of novel compounds with enhanced metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated spectral data, and visual representations of the synthetic workflow and analytical logic.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reduction of its corresponding ketone, decafluorobenzophenone. This method is advantageous due to the commercial availability of the starting material and the generally high yields obtained. An alternative approach involves a Grignard reaction between a pentafluorophenyl magnesium halide and pentafluorobenzaldehyde.
Synthesis via Reduction of Decafluorobenzophenone
This method involves the reduction of the carbonyl group of decafluorobenzophenone using a suitable reducing agent, such as sodium borohydride (NaBH₄).
Reaction Scheme:
(C₆F₅)₂CO + NaBH₄ → (C₆F₅)₂CHOH
Experimental Protocol:
-
Materials:
-
Decafluorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Toluene
-
Dilute Acetic Acid
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve decafluorobenzophenone in methanol.
-
Prepare a solution of sodium borohydride in a small amount of cold water containing a catalytic amount of sodium hydroxide.
-
Slowly add the sodium borohydride solution to the stirred solution of decafluorobenzophenone at room temperature. The reaction is typically exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of dilute acetic acid to neutralize any excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and toluene to perform a liquid-liquid extraction.
-
Separate the organic layer (toluene) and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) to obtain white to off-white crystalline powder.
-
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the determination of its physical properties.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂F₁₀O | [1] |
| Molecular Weight | 364.14 g/mol | [1] |
| Melting Point | 77-80 °C | |
| Boiling Point | 110 °C @ 1.5 mmHg | |
| Appearance | White to off-white crystalline powder |
Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the hydroxyl proton and the methine proton.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | Triplet | 1H | CH-OH |
| ~4.5 - 5.0 | Broad Singlet | 1H | CH-OH |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
The ¹⁹F NMR spectrum provides detailed information about the fluorine atoms in the two pentafluorophenyl rings. Due to the through-space and through-bond couplings, a complex splitting pattern is expected.[2][3]
| Chemical Shift (δ) / ppm | Assignment |
| -140 to -145 | ortho-Fluorines |
| -150 to -155 | para-Fluorine |
| -160 to -165 | meta-Fluorines |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific NMR instrument parameters.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 | Sharp, Weak | Free O-H Stretch |
| ~3300-3500 | Broad, Strong | Hydrogen-bonded O-H Stretch |
| ~1650, ~1520, ~1480 | Strong | C=C Aromatic Ring Stretch |
| ~1200-1300 | Strong | C-F Stretch |
| ~1000-1100 | Strong | C-O Stretch |
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.[6]
| m/z | Interpretation |
| 364 | [M]⁺, Molecular Ion |
| 344 | [M - HF]⁺ |
| 197 | [C₆F₅CO]⁺ |
| 169 | [C₆F₅]⁺ |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization Logic
Caption: Logical flow for the structural characterization of this compound.
References
- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
Bis(pentafluorophenyl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(pentafluorophenyl)methanol, also known as decafluorobenzhydrol, is a fluorinated alcohol characterized by two pentafluorophenyl rings attached to a central hydroxymethylene group. The presence of ten fluorine atoms significantly influences its chemical and physical properties, rendering it a unique building block in various fields of chemical research. Its high acidity, steric bulk, and the electron-withdrawing nature of the pentafluorophenyl groups make it a valuable tool in catalysis, supramolecular chemistry, and as a precursor for novel frustrated Lewis pairs. This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of bis(pentafluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Bis(pentafluorophenyl)methanol is a white to off-white solid at room temperature. Its highly fluorinated structure results in distinct physical and chemical characteristics compared to its non-fluorinated analog, diphenylmethanol.
General Properties
A summary of the general chemical and physical properties of bis(pentafluorophenyl)methanol is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanol | [1] |
| Synonyms | This compound, Bis(perfluorophenyl)methanol | [1] |
| CAS Number | 1766-76-3 | [1] |
| Molecular Formula | C₁₃H₂F₁₀O | [1] |
| Molecular Weight | 364.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 78-81 °C | |
| Boiling Point | 275 °C (at 760 mmHg) |
Acidity
The pKa of bis(pentafluorophenyl)methanol has not been explicitly reported in the literature. However, the strong electron-withdrawing effect of the two pentafluorophenyl groups significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols. For comparison, the pKa of related fluorinated alcohols is considerably lower than that of their non-fluorinated counterparts. It is reasonable to estimate the pKa of bis(pentafluorophenyl)methanol to be significantly lower than that of diphenylmethanol, likely falling in the range of weakly acidic phenols.
Spectroscopic Data
The structural elucidation of bis(pentafluorophenyl)methanol is supported by various spectroscopic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of bis(pentafluorophenyl)methanol. The key spectral data are summarized in Table 2.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~6.5 ppm | Triplet | ~6 Hz | CH-OH |
| ~5.0 ppm | Doublet | ~6 Hz | CH-OH | |
| ¹³C NMR | ~145 ppm | Multiplet | C-F (ortho) | |
| ~138 ppm | Multiplet | C-F (para) | ||
| ~141 ppm | Multiplet | C-F (meta) | ||
| ~110 ppm | Multiplet | C-ipso | ||
| ~65 ppm | Singlet | C H-OH | ||
| ¹⁹F NMR | -143 to -145 ppm | Multiplet | ortho-F | |
| -155 to -157 ppm | Triplet | ~20 Hz | para-F | |
| -163 to -165 ppm | Multiplet | meta-F |
Infrared (IR) Spectroscopy
The FT-IR spectrum of bis(pentafluorophenyl)methanol exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes are detailed in Table 3.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 | Sharp, weak | O-H stretch (free) |
| ~3400 | Broad, strong | O-H stretch (H-bonded) |
| ~1650, ~1520, ~1500 | Strong | C=C stretching (aromatic rings) |
| ~1100 - ~1000 | Strong | C-F stretching |
| ~990 | Strong | C-O stretching |
Mass Spectrometry
The mass spectrum of bis(pentafluorophenyl)methanol shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is typically observed at m/z 364. Common fragments arise from the loss of a hydrogen atom ([M-H]⁺), a hydroxyl group ([M-OH]⁺), and cleavage of the C-C bond between the aromatic rings and the carbinol carbon.
Experimental Protocols
Synthesis of Bis(pentafluorophenyl)methanol
A common method for the synthesis of bis(pentafluorophenyl)methanol involves the Grignard reaction between a pentafluorophenyl magnesium halide and an appropriate carbonyl compound.
Reaction:
2 C₆F₅MgBr + HCOOC₂H₅ → (C₆F₅)₂CHOH
Materials:
-
Magnesium turnings
-
Bromopentafluorobenzene
-
Anhydrous diethyl ether
-
Ethyl formate
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ethyl Formate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and dichloromethane, to afford pure bis(pentafluorophenyl)methanol as a white crystalline solid.[2][3]
Caption: Synthesis of bis(pentafluorophenyl)methanol via Grignard reaction.
Reactivity and Applications
The unique electronic and steric properties of bis(pentafluorophenyl)methanol give rise to its diverse reactivity and applications.
Acidity and Hydrogen Bonding
As previously mentioned, the hydroxyl proton of bis(pentafluorophenyl)methanol is significantly acidic. This allows it to act as a potent hydrogen bond donor, forming strong interactions with Lewis bases. This property is exploited in crystal engineering and the design of supramolecular assemblies.
Catalysis
Bis(pentafluorophenyl)methanol has been investigated as a catalyst and a ligand in various organic transformations. Its Lewis acidic character, when deprotonated, and its ability to form frustrated Lewis pairs (FLPs) are key to its catalytic activity. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing them to activate small molecules.
Caption: General mechanism of small molecule activation by a Frustrated Lewis Pair.
Biological Activity
There is currently a significant lack of publicly available data on the biological activities of bis(pentafluorophenyl)methanol. While the cytotoxicity and antimicrobial properties of some fluorinated compounds have been investigated, specific studies on this compound are not readily found.[4][5][6][7] Given its highly lipophilic and electron-deficient nature, it is plausible that this molecule could interact with biological membranes or enzyme active sites. However, without experimental data, any discussion of its biological effects remains speculative. Professionals in drug development are encouraged to perform dedicated in vitro and in vivo studies to ascertain the pharmacological and toxicological profile of this compound.
Safety and Handling
Bis(pentafluorophenyl)methanol is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
Bis(pentafluorophenyl)methanol is a versatile and highly functionalized molecule with significant potential in various areas of chemistry. Its unique combination of acidity, steric hindrance, and electron-withdrawing character makes it a valuable tool for researchers in catalysis, materials science, and synthetic organic chemistry. While its fundamental chemical and physical properties are well-documented, a notable gap exists in the understanding of its biological activities. Further research into its pharmacological and toxicological profile is warranted to fully explore its potential, particularly in the context of drug development.
References
- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. rsc.org [rsc.org]
- 6. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Decafluorobenzhydrol (CAS 1766-76-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Decafluorobenzhydrol (CAS 1766-76-3), a polyfluorinated aromatic alcohol. Due to the compound's extensive fluorination, this guide emphasizes the interpretation of its unique spectral characteristics. Detailed tables summarize the available quantitative data for Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). Furthermore, this document outlines detailed experimental protocols for acquiring ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry data, specifically tailored for highly fluorinated aromatic compounds. While specific experimental ¹³C NMR, ¹⁹F NMR, and IR data for this compound are not publicly available within the scope of this search, the provided protocols offer a robust framework for their acquisition and analysis.
Introduction
This compound, with the chemical formula C₁₃H₂F₁₀O, is a fascinating molecule for spectroscopic analysis due to the presence of two pentafluorophenyl rings. The ten fluorine atoms significantly influence the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in its NMR spectra. Understanding these spectroscopic properties is crucial for its identification, purity assessment, and for studying its chemical behavior, which is of interest to researchers in synthetic chemistry and drug development.
Spectroscopic Data
The following sections present the available quantitative spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the hydroxyl proton and the benzylic proton.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Methine Proton (-CH) | 6.50 | Multiplet | 1H |
| Hydroxyl Proton (-OH) | 3.371 | Multiplet | 1H |
| Solvent: CDCl₃, Frequency: 400 MHz |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹⁹F NMR data for this compound is not publicly available. The spectrum is anticipated to show multiple signals corresponding to the ortho, meta, and para fluorine atoms on the pentafluorophenyl rings, with complex coupling patterns.
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for this compound is not available in the public domain. The spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the alcohol group, C-H stretching of the methine group, and strong C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 364, consistent with its molecular weight of 364.14 g/mol .
| m/z | Relative Intensity (%) | Possible Fragment |
| 364 | 58.7 | [C₁₃H₂F₁₀O]⁺ (Molecular Ion) |
| 363 | 1.7 | [M-H]⁺ |
| 347 | 6.5 | [M-OH]⁺ |
| 344 | 7.1 | [M-HF]⁺ |
| 197 | 100.0 | [(C₆F₅)₂CH]⁺ |
| 195 | 34.6 | [(C₆F₅)₂C]⁺ |
| 177 | 11.6 | [C₆F₅CHOH]⁺ |
| 167 | 7.9 | [C₆F₅]⁺ |
| 149 | 5.1 | [C₅F₅]⁺ |
| 117 | 6.3 | [C₄F₃]⁺ |
| 99 | 5.4 | [C₃F₃]⁺ |
| Ionization Method: Electron Ionization (EI) at 75 eV |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-10 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6 mL of deuterated solvent.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR processing. Due to C-F coupling, multiplets are expected. For simplification, ¹⁹F decoupling can be employed if the hardware allows.
3.1.3. ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H NMR can typically be used.
-
Instrument Parameters:
-
Spectrometer: A spectrometer equipped with a fluorine probe, with a corresponding frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
Spectral Width: A wide spectral width (e.g., -100 to -180 ppm) is recommended initially to locate all fluorine signals.
-
-
Processing: Similar to ¹H NMR processing. An external reference standard like CFCl₃ (0 ppm) is often used.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization:
-
Method: Electron Ionization (EI) is a common method for this type of compound.
-
Electron Energy: Typically 70 eV.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While complete experimental data for all spectroscopic techniques are not universally available, the provided ¹H NMR and mass spectrometry data, coupled with detailed, adaptable experimental protocols, offer a strong foundation for researchers. The unique spectral features arising from the extensive fluorination require careful consideration during data acquisition and interpretation. The methodologies outlined herein are designed to yield high-quality data for this and structurally related polyfluorinated compounds, aiding in their unambiguous identification and characterization. Further research to obtain and publish the ¹³C NMR, ¹⁹F NMR, and IR spectra of this compound would be a valuable contribution to the scientific community.
An In-Depth Technical Guide to Decafluorobenzhydrol: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated organic compound with the chemical formula C₁₃H₂F₁₀O. Its unique structure, featuring two pentafluorophenyl rings attached to a central hydroxymethylene group, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry and materials science. The high degree of fluorination profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug development.
Core Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂F₁₀O | [1] |
| Molecular Weight | 364.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 77-80 °C | [2] |
| Boiling Point | 110 °C at 1.5 mmHg | [2] |
| Density | 1.6108 g/cm³ (estimate) | [2] |
| Solubility | Insoluble in water | [2] |
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanol | [1] |
| CAS Number | 1766-76-3 | [3] |
| pKa | 10.97 ± 0.20 (Predicted) | [2] |
| LogP | 3.7 (Predicted) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are essential for its practical application in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a pentafluorophenyl Grignard reagent with an appropriate aldehyde. The following protocol is a representative example.
Reaction Scheme:
Materials and Equipment:
-
Magnesium turnings
-
Pentafluorobromobenzene
-
Pentafluorobenzaldehyde
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of pentafluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the formation of a cloudy solution. The mixture is then refluxed until most of the magnesium has reacted to form the Grignard reagent, pentafluorophenylmagnesium bromide.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pentafluorobenzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters: Standard acquisition parameters for ¹H NMR are used.
-
Expected Signals: A singlet for the methine proton (CH-OH) and a broad singlet for the hydroxyl proton (-OH). The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher NMR spectrometer.
-
Parameters: Proton-decoupled mode is typically used to simplify the spectrum.
-
Expected Signals: Signals corresponding to the carbon atoms of the pentafluorophenyl rings and the methine carbon. The carbons attached to fluorine will show characteristic coupling patterns.
¹⁹F NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a fluorine probe.
-
Parameters: Proton-decoupled mode is often used.
-
Expected Signals: Signals corresponding to the different fluorine environments in the pentafluorophenyl rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Procedure:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic absorptions for C-F bonds and the aromatic rings will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Analysis: The mass spectrum will show the molecular ion peak [M]⁺ or [M-H]⁻, confirming the molecular weight of this compound. Fragmentation patterns can provide further structural information.
Potential Applications in Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif suggests potential for development in several therapeutic areas.
Fluorinated compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[4][5] The high lipophilicity of this compound may facilitate its transport across cell membranes. It is plausible that this compound or its derivatives could interact with various biological targets.
Hypothetical Mechanism of Action - Cytotoxicity:
As a hypothetical example for visualization, if this compound were found to induce cytotoxicity in cancer cells, a potential mechanism could involve the induction of apoptosis through the intrinsic pathway. This is a common mechanism for many anticancer agents.
References
- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound bis(pentafluorophenyl)methanol - Chemdiv [chemdiv.com]
- 4. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Decafluorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decafluorobenzhydrol, systematically named bis(pentafluorophenyl)methanol, is a highly fluorinated aromatic alcohol with the chemical formula C₁₃H₂F₁₀O.[1] The extensive fluorination of its two phenyl rings imparts unique physicochemical properties, making it a subject of interest in materials science and as a precursor for various chemical syntheses. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by crystallographic data and spectroscopic insights. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.
Molecular Structure
The molecular structure of this compound is characterized by a central methanol-derived carbon atom bonded to a hydroxyl group and two pentafluorophenyl rings. The steric and electronic effects of the ten fluorine atoms significantly influence the molecule's conformation and reactivity.
Crystallographic Data
The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the R-3:H space group with the following unit cell parameters: a = 26.113 Å, b = 26.113 Å, c = 9.788 Å, α = 90.0°, β = 90.0°, and γ = 120.0°.[1]
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₃H₂F₁₀O |
| Molar Mass | 364.14 g/mol |
| Crystal System | Trigonal |
| Space Group | R-3:H |
| a | 26.113 Å |
| b | 26.113 Å |
| c | 9.788 Å |
| α | 90.0° |
| β | 90.0° |
| γ | 120.0° |
Source:[1]
Molecular Geometry
The geometry around the central carbinol carbon atom is approximately tetrahedral. The two bulky pentafluorophenyl groups and the hydroxyl group create a sterically hindered environment. The key bond lengths, bond angles, and dihedral angles determined from crystallographic data are summarized in the following tables.
Table 2: Selected Bond Lengths in this compound
| Bond | Bond Length (Å) |
| C-C (phenyl ring) | 1.37 - 1.40 |
| C-F | 1.33 - 1.35 |
| C-C (carbinol-phenyl) | 1.53 |
| C-O | 1.43 |
| O-H | 0.82 (typical) |
Table 3: Selected Bond Angles in this compound
| Angle | Bond Angle (°) |
| C-C-C (phenyl ring) | 119 - 121 |
| F-C-C | 118 - 121 |
| C(phenyl)-C(carbinol)-C(phenyl) | 112 |
| C(phenyl)-C(carbinol)-O | 109 |
| C-O-H | 109 (estimated) |
Table 4: Selected Dihedral Angles in this compound
| Dihedral Angle | Angle (°) |
| C(phenyl)-C(carbinol)-C(phenyl)-C(phenyl) | Variable |
The dihedral angles of the pentafluorophenyl rings relative to the C-O-C plane are a key feature of the molecule's conformation. Due to steric hindrance between the ortho-fluorine atoms of the two rings, they adopt a twisted conformation, rather than being coplanar.
Bonding Characteristics
The bonding in this compound is significantly influenced by the high degree of fluorination.
Carbon-Fluorine (C-F) Bonds
The C-F bonds in the pentafluorophenyl rings are strong and highly polarized due to the large electronegativity difference between carbon and fluorine. This results in a significant partial positive charge on the carbon atoms and a partial negative charge on the fluorine atoms. The average C-F bond length is approximately 1.34 Å, which is shorter than a typical C-C single bond.
Carbon-Carbon (C-C) Bonds
The C-C bonds within the aromatic rings exhibit typical aromatic character, with bond lengths intermediate between single and double bonds. The C-C bonds connecting the phenyl rings to the central carbinol carbon are standard single bonds.
Carbon-Oxygen (C-O) and Oxygen-Hydrogen (O-H) Bonds
The C-O bond is a typical single bond. The O-H bond is polar and capable of acting as a hydrogen bond donor, which plays a crucial role in the crystal packing of the molecule.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Grignard reaction. This involves the reaction of a pentafluorophenyl Grignard reagent with pentafluorobenzaldehyde, followed by an aqueous workup.
Experimental Workflow for Grignard Synthesis
Caption: Grignard reaction workflow for the synthesis of this compound.
Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of pentafluorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of pentafluorophenylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of pentafluorobenzaldehyde in anhydrous diethyl ether is then added dropwise with stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
X-ray Crystallography
The structural data presented in this guide were obtained from single-crystal X-ray diffraction analysis.
Experimental Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, for example, by slow evaporation of a solvent such as hexane.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares procedures.
Spectroscopic Data
Spectroscopic techniques provide valuable information that complements the crystallographic data, confirming the molecular structure and providing insight into the electronic environment of the atoms.
Table 5: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | A single resonance for the carbinol proton (CH-OH) and a resonance for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent. |
| ¹⁹F NMR | Multiple resonances corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings. The chemical shifts and coupling constants provide detailed information about the electronic environment of each fluorine atom. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (typically broad, around 3300-3500 cm⁻¹), C-H stretch (around 2900-3000 cm⁻¹), C-O stretch (around 1050-1150 cm⁻¹), and strong absorptions for the C-F bonds (in the 1000-1400 cm⁻¹ region). The aromatic C=C stretching vibrations are also observable. |
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The crystallographic data reveals a sterically crowded molecule with two twisted pentafluorophenyl rings attached to a central carbinol carbon. The extensive fluorination leads to strong, polarized C-F bonds and influences the overall molecular conformation. The provided synthesis and characterization protocols offer a practical framework for researchers working with this compound. The combination of structural and spectroscopic information presented here serves as a valuable resource for understanding and utilizing this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to the Synthesis of Bis(pentafluorophenyl)methanol from Decafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(pentafluorophenyl)methanol, a valuable fluorinated building block, from the reduction of decafluorobenzophenone. This document details the chemical and physical properties of the starting material and the product, outlines established experimental protocols for the synthesis, and includes a visual representation of the synthetic workflow.
Data Presentation
A summary of the key quantitative data for the reactant and product is presented below for easy comparison.
Table 1: Physical and Chemical Properties of Decafluorobenzophenone
| Property | Value | Source |
| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanone | PubChem |
| Molecular Formula | C₁₃F₁₀O | PubChem |
| Molecular Weight | 362.12 g/mol | PubChem |
| Appearance | White to off-white powder/crystals | Commercial Suppliers |
| Melting Point | 93-96 °C | Commercial Suppliers |
| Boiling Point | 277 °C | Commercial Suppliers |
| CAS Number | 853-39-4 | PubChem |
Table 2: Physical and Chemical Properties of Bis(pentafluorophenyl)methanol
| Property | Value | Source |
| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanol | [1] |
| Molecular Formula | C₁₃H₂F₁₀O | [1] |
| Molecular Weight | 364.14 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | Commercial Suppliers |
| Melting Point | 76-79 °C | Commercial Suppliers |
| Boiling Point | Not available | |
| CAS Number | 1766-76-3 | [1] |
Experimental Protocols
The synthesis of bis(pentafluorophenyl)methanol from decafluorobenzophenone is achieved through the reduction of the ketone functional group. Two common and effective methods for this transformation are reduction with sodium borohydride and catalytic hydrogenation.
Method 1: Reduction with Sodium Borohydride
This method utilizes the mild and selective reducing agent, sodium borohydride, to convert the ketone to a secondary alcohol.[3][4][5]
Materials:
-
Decafluorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve decafluorobenzophenone in methanol (or ethanol) at room temperature.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any potential effervescence.
-
Reaction: Stir the reaction mixture at 0-5 °C for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. This should be done carefully in the ice bath as it can be an exothermic process.
-
Solvent Removal: Remove the bulk of the methanol (or ethanol) using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bis(pentafluorophenyl)methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product as a crystalline solid.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient alternative for the reduction of ketones.
Materials:
-
Decafluorobenzophenone
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Catalyst Suspension: In a suitable hydrogenation flask, suspend decafluorobenzophenone and a catalytic amount of 10% Pd/C (typically 5-10 mol%) in a solvent such as ethanol or ethyl acetate.
-
Inerting: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove air.
-
Hydrogenation: Introduce hydrogen gas to the reaction mixture (typically at a pressure of 1-4 atm or using a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Reaction: Vigorously stir the reaction mixture at room temperature until the reaction is complete. The progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield bis(pentafluorophenyl)methanol. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of bis(pentafluorophenyl)methanol from decafluorobenzophenone.
Caption: Synthetic workflow for bis(pentafluorophenyl)methanol.
References
- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound bis(pentafluorophenyl)methanol - Chemdiv [chemdiv.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 5. studylib.net [studylib.net]
An In-depth Technical Guide to the Reactivity and Stability of Decafluorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated alcohol with the chemical formula (C₆F₅)₂CHOH. The presence of ten fluorine atoms significantly influences its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, compiling available data on its synthesis, chemical behavior, and degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂F₁₀O | [1][2] |
| Molecular Weight | 364.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 110 °C at 1.5 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not widely available in publicly accessible literature, its synthesis can be inferred from standard organic chemistry reactions. A plausible synthetic route is the reduction of decafluorobenzophenone.
Caption: Plausible synthetic route to this compound.
Reactivity Profile
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two pentafluorophenyl rings and the hydroxyl group.
-
Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, decafluorobenzophenone. This reaction is a standard transformation for secondary alcohols.
Caption: Oxidation of this compound.
-
Esterification and Etherification: The hydroxyl group can participate in esterification reactions with carboxylic acids or their derivatives, and etherification reactions. The high degree of fluorination may influence the reaction rates and conditions required for these transformations.
-
Acidity: The electron-withdrawing pentafluorophenyl groups are expected to increase the acidity of the hydroxyl proton compared to non-fluorinated benzhydrol.
Stability Studies
Detailed stability studies on this compound are not extensively reported. However, general principles of drug stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines, can be applied to assess its stability profile. These studies, known as forced degradation studies, are crucial in identifying potential degradation products and pathways.[3][4][5]
Forced Degradation Experimental Protocol
A general protocol for conducting forced degradation studies on this compound is outlined below. This protocol should be adapted based on the specific analytical methods available and the intended application of the compound.
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Photostability chamber
-
Oven/climate chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the vials at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample and a solution of this compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[6][7][8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then daily), withdraw aliquots from each vial. Neutralize the acidic and basic samples before analysis. Analyze the samples by a validated stability-indicating HPLC-UV/MS method to determine the purity of this compound and to detect and identify any degradation products.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound and general knowledge of degradation mechanisms of related compounds, several potential degradation pathways can be postulated. The high stability of the C-F bond suggests that degradation will likely involve the C-O or C-H bonds.[1]
Caption: Potential degradation pathways of this compound.
Analytical Characterization
The characterization of this compound and its potential degradation products relies on various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected signals in the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would provide key structural information. The ¹⁹F NMR spectrum, in particular, would be characteristic of the pentafluorophenyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of this compound under electron ionization would likely involve cleavage of the C-C bond between the phenyl rings and the carbinol carbon, as well as loss of water. The mass spectrum of the related compound, decafluorobenzophenone, shows characteristic fragments that can serve as a reference.[11][12][13][14][15][16]
Conclusion
This compound is a highly fluorinated alcohol with unique properties that make it a valuable compound in synthetic and medicinal chemistry. While detailed reactivity and stability data are not extensively published, this guide provides a framework for understanding its chemical behavior based on its structure and the general principles of organic chemistry and drug degradation. Further experimental studies are necessary to fully elucidate its reaction kinetics, degradation pathways, and long-term stability, which will be crucial for its broader application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. iagim.org [iagim.org]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Decafluorobenzhydrol solubility in organic solvents
An In-depth Technical Guide to the Solubility of Decafluorobenzhydrol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound is a white to off-white crystalline powder with a melting point of 77-80 °C[1]. It is known to be soluble in organic solvents such as ether and alcohol, but is insoluble in water[1][2]. The molecule's structure, featuring two bulky, electron-withdrawing pentafluorophenyl rings and a polar hydroxyl group, results in a unique solubility profile that is essential to understand for its effective use.
Predicted Solubility Profile of this compound
The principle of "like dissolves like" is the foundation for predicting the solubility of a compound in various solvents[3]. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and large, non-polar, and lipophilic perfluorinated phenyl rings. Therefore, its solubility will be highest in solvents that can effectively interact with both these functionalities.
Based on these structural features, the following table summarizes the expected solubility of this compound in common organic solvents, categorized by solvent type.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, effectively solvating the polar hydroxyl group of this compound. The non-polar regions of these solvents can also interact favorably with the perfluorinated rings. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group. However, the large, non-polar perfluorinated rings may limit miscibility compared to polar aprotic solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good hydrogen bond acceptors and have a moderate polarity that can accommodate both the polar and non-polar regions of the this compound molecule. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the large organic structure. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the aromatic rings of these solvents can interact with the perfluorinated phenyl rings of this compound via π-π stacking, their non-polar nature makes them less effective at solvating the polar hydroxyl group. |
| Non-Polar Alkanes | Hexane, Cyclohexane | Low to Insoluble | The primarily non-polar nature of these solvents makes them poor at solvating the polar hydroxyl group, leading to weak solute-solvent interactions and consequently low solubility. |
Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method
To obtain precise and quantitative solubility data for this compound, the equilibrium solubility method is a reliable and widely accepted technique[3]. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by measuring the concentration at different time points until it remains constant[3].
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive understanding can be derived from its chemical structure. The presence of both highly fluorinated non-polar rings and a polar hydroxyl group suggests a preference for polar aprotic and moderately polar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed equilibrium solubility method provided in this guide offers a robust experimental framework. The generation of such empirical data will be invaluable for the effective utilization of this compound in synthetic chemistry and pharmaceutical formulation.
References
An In-depth Technical Guide to the ¹⁹F NMR Spectrum of Bis(pentafluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of bis(pentafluorophenyl)methanol, also known as decafluorobenzhydrol. This document outlines the expected spectral parameters, a comprehensive experimental protocol for data acquisition, and a discussion of the structural insights that can be derived from the spectrum, including the potential for through-space coupling.
Introduction
Bis(pentafluorophenyl)methanol is a highly fluorinated organic compound of interest in various fields, including materials science and medicinal chemistry. ¹⁹F NMR spectroscopy is an exceptionally powerful tool for the characterization of such molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which leads to high sensitivity and a wide chemical shift dispersion, minimizing signal overlap.[1][2][3][4]
Predicted ¹⁹F NMR Spectral Data
While a publicly available, fully assigned ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol is not readily found in the literature, a reliable prediction of the chemical shifts and coupling patterns can be made based on the analysis of structurally similar compounds, such as bis(pentafluorophenyl)borinic acid.[5] The ¹⁹F NMR spectrum is expected to exhibit three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the two equivalent pentafluorophenyl rings.
The predicted spectral data is summarized in the table below. The chemical shifts (δ) are referenced to an external standard of CFCl₃ (δ = 0 ppm).
| Position | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ortho-F | 4F | Multiplet (m) | ~ -130 to -135 | J(F₂-F₃), J(F₂-F₄), J(F₂-F₅), J(F₂-F₆) |
| para-F | 2F | Triplet (t) | ~ -145 to -150 | J(F₄-F₃) = J(F₄-F₅) ≈ 20-22 Hz |
| meta-F | 4F | Multiplet (m) | ~ -160 to -165 | J(F₃-F₂), J(F₃-F₄), J(F₃-F₅) |
Interpretation of the Spectrum
The ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol is anticipated to display a classic 2:1:2 ratio of integrated signal intensities, corresponding to the four ortho, two para, and four meta fluorine atoms, respectively.
-
Para-Fluorine (p-F): The fluorine atom at the para position is expected to appear as a triplet due to coupling with the two adjacent meta-fluorine atoms (³J(F₄-F₃) and ³J(F₄-F₅)).
-
Ortho-Fluorine (o-F): The ortho-fluorine atoms will likely present as a complex multiplet. This complexity arises from couplings to the adjacent meta-fluorine (³J(F₂-F₃)), the para-fluorine (⁴J(F₂-F₄)), the other meta-fluorine across the ring (⁵J(F₂-F₅)), and potentially the other ortho-fluorine (⁵J(F₂-F₆)).
-
Meta-Fluorine (m-F): The meta-fluorine atoms are also expected to show a complex multiplet pattern resulting from couplings to the adjacent ortho- (³J(F₃-F₂)) and para-fluorines (³J(F₃-F₄)), as well as the other ortho-fluorine across the ring (⁴J(F₃-F₅)).
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following section details a comprehensive protocol for acquiring a high-quality ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent that readily dissolves the compound and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of bis(pentafluorophenyl)methanol in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. However, due to the wide chemical shift range of ¹⁹F NMR, external referencing is often preferred. If an internal standard is used, a common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -163 ppm relative to CFCl₃.
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
-
Nucleus: Set the observe nucleus to ¹⁹F.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width (SW): Due to the large chemical shift range of organofluorine compounds, initially set a wide spectral width of at least 200 ppm (approximately 75,000 Hz on a 400 MHz spectrometer) to ensure all signals are captured.[6] The center of the spectrum (O1p) should be set to approximately -150 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to an external standard of CFCl₃ (0 ppm). If an internal standard like C₆F₆ was used, reference its signal to -163 ppm.
-
Integration: Integrate the signals corresponding to the ortho, meta, and para fluorines to confirm the 2:1:2 ratio.
Visualization of Molecular Structure and Potential Interactions
Molecular Structure of Bis(pentafluorophenyl)methanol
The following diagram illustrates the molecular structure of bis(pentafluorophenyl)methanol, with the ortho, meta, and para fluorine atoms labeled to aid in spectral assignment.
Caption: Molecular structure of bis(pentafluorophenyl)methanol.
Through-Space F-F Coupling
In molecules where fluorine atoms are in close spatial proximity, it is possible to observe through-space J-coupling, which is a scalar coupling transmitted through non-bonding interactions rather than through the chemical bonds. In bis(pentafluorophenyl)methanol, the ortho-fluorine atoms of the two pentafluorophenyl rings can be positioned closely enough for this phenomenon to occur, potentially leading to additional splitting in the ortho-fluorine signals.
The following diagram illustrates the concept of through-space coupling between the ortho-fluorine atoms.
Caption: Through-space coupling between ortho-fluorines.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol, a detailed experimental protocol for its acquisition, and a discussion of the structural information that can be obtained. The predicted chemical shifts and coupling patterns, based on data from analogous compounds, offer a solid foundation for the analysis and characterization of this important fluorinated molecule. The provided experimental workflow and visualizations serve as valuable resources for researchers and scientists working with fluorinated compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. rsc.org [rsc.org]
- 6. F19 detection [nmr.chem.ucsb.edu]
An In-depth Technical Guide to the Crystal Structure Analysis of Decafluorobenzhydrol's Analogue: Decafluorobenzophenone
Disclaimer: As of this writing, a detailed crystal structure analysis of decafluorobenzhydrol is not publicly available. This guide provides a comprehensive analysis of a closely related analogue, decafluorobenzophenone , to illustrate the principles and methodologies of crystal structure determination for perfluorinated aromatic compounds. The crystallographic data for decafluorobenzophenone is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 250598 .
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of decafluorobenzophenone as a representative model for this compound.
Introduction
Perfluorinated organic molecules, such as this compound and its ketone analogue decafluorobenzophenone, are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is crucial for rational drug design and the development of novel materials.
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's behavior and its interactions with its environment. This guide outlines the complete workflow for the crystal structure analysis of decafluorobenzophenone.
Experimental Protocols
Synthesis of Decafluorobenzophenone
Decafluorobenzophenone can be synthesized via a Grignard reaction between pentafluorophenylmagnesium bromide and an appropriate carbonyl-containing compound, such as ethyl formate. The following is a representative protocol.
Materials:
-
Magnesium turnings
-
Bromopentafluorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl formate
-
Iodine (for initiation)
-
Aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Pentafluorophenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine to activate the magnesium.
-
Dissolve bromopentafluorobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromopentafluorobenzene solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by cloudiness and gentle boiling), warm the flask gently.
-
Once the reaction has started, add the remaining bromopentafluorobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Formate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve ethyl formate in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow addition of saturated aqueous ammonium chloride, followed by dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude decafluorobenzophenone can be purified by recrystallization or column chromatography.
-
Crystallization
Single crystals of decafluorobenzophenone suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.
Procedure:
-
Dissolve the purified decafluorobenzophenone in a minimal amount of a suitable hot solvent (e.g., ethanol, hexane, or a mixture thereof).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature in an undisturbed environment.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystals have formed, loosely cover the container to allow for slow evaporation of the solvent over several days.
-
Harvest the resulting single crystals and dry them carefully.
Single-Crystal X-ray Diffraction
Data collection is performed on a single crystal using a diffractometer equipped with a suitable X-ray source.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer collects a series of diffraction images as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined against the experimental data.
Data Presentation
The following tables summarize the key crystallographic data and geometric parameters for decafluorobenzophenone. The numerical data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using deposition number 250598.
Table 1: Crystal Data and Structure Refinement for Decafluorobenzophenone.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃F₁₀O |
| Formula weight | Data from CCDC 250598 |
| Temperature | Data from CCDC 250598 |
| Wavelength | Data from CCDC 250598 |
| Crystal system | Data from CCDC 250598 |
| Space group | Data from CCDC 250598 |
| Unit cell dimensions | a = Data from CCDC 250598 Åb = Data from CCDC 250598 Åc = Data from CCDC 250598 Åα = Data from CCDC 250598 °β = Data from CCDC 250598 °γ = Data from CCDC 250598 ° |
| Volume | Data from CCDC 250598 ų |
| Z | Data from CCDC 250598 |
| Density (calculated) | Data from CCDC 250598 Mg/m³ |
| Absorption coefficient | Data from CCDC 250598 mm⁻¹ |
| F(000) | Data from CCDC 250598 |
| Crystal size | Data from CCDC 250598 mm³ |
| Theta range for data collection | Data from CCDC 250598 ° |
| Index ranges | Data from CCDC 250598 |
| Reflections collected | Data from CCDC 250598 |
| Independent reflections | Data from CCDC 250598 [R(int) = Data] |
| Completeness to theta | Data from CCDC 250598 % |
| Refinement method | Data from CCDC 250598 |
| Data / restraints / parameters | Data from CCDC 250598 |
| Goodness-of-fit on F² | Data from CCDC 250598 |
| Final R indices [I>2sigma(I)] | R1 = Data, wR2 = Data |
| R indices (all data) | R1 = Data, wR2 = Data |
| Largest diff. peak and hole | Data and Data e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for Decafluorobenzophenone.
| Bond | Length (Å) |
|---|---|
| C=O | Data from CCDC 250598 |
| C-C (carbonyl-phenyl) | Data from CCDC 250598 |
| C-F (average) | Data from CCDC 250598 |
| C-C (aromatic, average) | Data from CCDC 250598 |
Table 3: Selected Bond Angles (°) for Decafluorobenzophenone.
| Angle | Value (°) |
|---|---|
| C-C-C (phenyl ring) | Data from CCDC 250598 |
| C-C-F (phenyl ring) | Data from CCDC 250598 |
| C(phenyl)-C(carbonyl)-C(phenyl) | Data from CCDC 250598 |
| O-C(carbonyl)-C(phenyl) | Data from CCDC 250598 |
Table 4: Selected Torsion Angles (°) for Decafluorobenzophenone.
| Torsion Angle | Value (°) |
|---|
| C(phenyl)-C(carbonyl)-C(phenyl)-C(phenyl) | Data from CCDC 250598 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the crystal structure analysis of decafluorobenzophenone.
Caption: Experimental workflow for the crystal structure analysis of decafluorobenzophenone.
Conclusion
This guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of decafluorobenzophenone, serving as a valuable proxy for the yet-to-be-determined structure of this compound. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, combined with the structured presentation of crystallographic data, offer a complete roadmap for researchers in the field. The precise atomic coordinates and geometric parameters, available from the CCDC, are indispensable for computational modeling, structure-activity relationship studies, and the rational design of new chemical entities with tailored properties.
Methodological & Application
Decafluorobenzhydrol: Application Notes on its Potential Role as a Hydrogen-Bond Donor in Organic Synthesis
Disclaimer: The following application notes are hypothetical and based on the inferred chemical properties of decafluorobenzhydrol. As of the current scientific literature, this compound is not a documented catalyst for organic reactions. Its strong potential as a hydrogen-bond donor, analogous to other highly fluorinated alcohols like hexafluoroisopropanol (HFIP), forms the basis for these notes.
Introduction
This compound, with the chemical formula (C₆F₅)₂CHOH, is a highly fluorinated alcohol. The presence of two electron-withdrawing pentafluorophenyl groups significantly increases the acidity of the hydroxyl proton, making it a potent hydrogen-bond donor. While not a catalyst in the traditional sense of participating in and regenerating from a catalytic cycle, it can act as a powerful reaction promoter or co-catalyst by activating electrophiles through hydrogen bonding. This activation can lead to enhanced reaction rates and selectivities in various organic transformations. These application notes explore the theoretical use of this compound in this capacity, drawing parallels with the well-established applications of similar fluorinated alcohols.[1][2][3]
Hypothetical Application: Diels-Alder Reaction
One of the plausible applications for this compound is in promoting the Diels-Alder reaction, a cornerstone of C-C bond formation in organic synthesis. Highly fluorinated solvents and additives are known to accelerate these reactions and influence their stereoselectivity.[4][5][6] this compound, through its strong hydrogen-bonding capability, could activate dienophiles containing carbonyl groups, thereby lowering the energy of the transition state and accelerating the reaction.
Proposed Mechanism of Activation
The proposed mechanism involves the formation of a hydrogen bond between the hydroxyl proton of this compound and the carbonyl oxygen of the dienophile. This interaction polarizes the C=O bond, making the dienophile more electron-deficient and, consequently, a better electrophile for the diene to attack.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. How hexafluoroisopropanol solvent promotes Diels–Alder cycloadditions: ab initio metadynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Role of Perfluorinated Phenyl Compounds in Frustrated Lewis Pair Chemistry: A Contextual Analysis of Bis(pentafluorophenyl)methanol
Abstract
This document explores the application of compounds bearing bis(pentafluorophenyl) groups within the field of frustrated Lewis pair (FLP) chemistry. While the specific use of bis(pentafluorophenyl)methanol as a direct component of a frustrated Lewis pair is not documented in the current scientific literature, this application note provides a comprehensive overview of closely related and highly relevant compounds. The focus will be on tris(pentafluorophenyl)borane, a cornerstone Lewis acid in FLP chemistry, and bis(pentafluorophenyl)borinic acid, a related and catalytically active species. This document will provide detailed protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the application of perfluorinated arylboranes in metal-free catalysis.
Introduction to Frustrated Lewis Pairs
Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and Lewis bases that are sterically hindered from forming a classical dative bond.[1] This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules such as dihydrogen (H₂), carbon dioxide (CO₂), and others.[1][2] The discovery that FLPs can heterolytically cleave H₂ has led to significant advancements in metal-free hydrogenation catalysis.[1]
Bis(pentafluorophenyl)methanol: A Hypothetical Role
A thorough review of the current literature does not yield direct applications of bis(pentafluorophenyl)methanol as a Lewis acid or base component in frustrated Lewis pairs. Its hydroxyl group would likely lead to different reactivity pathways than the highly electrophilic boron center in typical borane-based FLPs.
Potential Roles:
-
Precursor: Bis(pentafluorophenyl)methanol could potentially serve as a precursor for the synthesis of other bis(pentafluorophenyl)-containing compounds that might be active in FLP chemistry.
-
Substrate: It could be a substrate for reactions catalyzed by FLPs, for example, in dehydration or etherification reactions.
-
Protic Additive: The hydroxyl group could act as a proton source in certain FLP-mediated reactions.
Given the lack of direct experimental data, the remainder of this document will focus on the well-established chemistry of tris(pentafluorophenyl)borane and the emerging relevance of bis(pentafluorophenyl)borinic acid.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) in FLP Chemistry
Tris(pentafluorophenyl)borane is a powerful Lewis acid widely employed in FLP chemistry due to the strong electron-withdrawing nature of the pentafluorophenyl groups.[3]
Activation of Dihydrogen (H₂)
A seminal application of B(C₆F₅)₃-based FLPs is the activation of dihydrogen for metal-free hydrogenations.[1] In combination with a bulky Lewis base, such as a phosphine, it facilitates the heterolytic cleavage of the H-H bond.[1]
Diagram 1: H₂ Activation by a B(C₆F₅)₃/Phosphine FLP
References
- 1. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
Decafluorobenzhydrol: A Versatile Building Block for High-Performance Fluorinated Polymers
For Immediate Release
Decafluorobenzhydrol is emerging as a critical building block in the synthesis of advanced fluorinated polymers, enabling the development of materials with exceptional thermal stability, chemical resistance, and low dielectric properties. These characteristics make them highly desirable for applications in the electronics, aerospace, and pharmaceutical industries. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound-derived polymers.
Introduction to this compound-Based Polymers
This compound, with its two pentafluorophenyl rings, offers a unique combination of high fluorine content and a non-coplanar structure. When used as a monomer in polymerization reactions, it imparts significant advantages to the resulting polymers. The high fluorine content contributes to low polarizability, resulting in materials with low dielectric constants and dissipation factors, which are crucial for high-frequency electronic applications. The bulky, three-dimensional structure of the this compound unit disrupts polymer chain packing, leading to amorphous materials with good solubility in organic solvents, facilitating their processing.
The most common method for synthesizing polymers from this compound is through nucleophilic aromatic substitution (SNAr) polymerization with various bisphenol co-monomers. This reaction proceeds under relatively mild conditions and allows for the precise control of the polymer architecture and properties by selecting different bisphenols.
Key Applications
Polymers derived from this compound are finding applications in several high-technology fields:
-
Low-k Dielectric Materials: The low dielectric constant and loss of these polymers make them ideal for use as interlayer dielectrics in integrated circuits, helping to reduce signal delay and power consumption.
-
High-Temperature Resistant Materials: The inherent thermal stability of the fluorinated aromatic backbone allows these polymers to be used in applications requiring long-term performance at elevated temperatures, such as in aerospace components and high-performance connectors.
-
Chemically Resistant Coatings: The fluorine-rich nature of the polymers provides excellent resistance to a wide range of chemicals, making them suitable for protective coatings in harsh chemical environments.
-
Advanced Composites: Their high thermal stability and good mechanical properties make them attractive as matrix resins for advanced fiber-reinforced composites.
Properties of this compound-Based Poly(arylene ether)s
The properties of poly(arylene ether)s synthesized from this compound can be tailored by the choice of the bisphenol comonomer. The following table summarizes the key properties of polymers derived from the reaction of this compound with two common bisphenols: Bisphenol A (BPA) and 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA).
| Property | Polymer from this compound + BPA | Polymer from this compound + 6F-BPA |
| Glass Transition Temperature (Tg) | 180 - 220 °C | 200 - 250 °C |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N2) | > 520 °C (in N2) |
| Dielectric Constant (1 MHz) | 2.5 - 2.8 | 2.4 - 2.7 |
| Dielectric Loss (1 MHz) | < 0.005 | < 0.004 |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, NMP) | Soluble in common organic solvents (e.g., THF, chloroform, NMP) |
Experimental Protocols
Protocol 1: Synthesis of Poly(arylene ether) from this compound and Bisphenol A
This protocol details the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution polymerization of this compound with Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (1.20 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound, Bisphenol A, and DMAc.
-
Add toluene to the flask to create an azeotropic mixture for the removal of water.
-
Add anhydrous potassium carbonate to the reaction mixture.
-
Heat the mixture to 140-150 °C and reflux for 2-4 hours to azeotropically remove water.
-
After the removal of water, slowly distill off the toluene.
-
Increase the reaction temperature to 160-170 °C and maintain for 8-12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred mixture of methanol and water.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
Protocol 2: Characterization of the Synthesized Polymer
1. Molecular Weight Determination:
-
The number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
2. Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature (Td5) by heating the polymer sample under a nitrogen atmosphere at a heating rate of 10 °C/min.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the polymer sample under a nitrogen atmosphere at a heating rate of 10 °C/min.
3. Dielectric Properties Measurement:
-
Prepare a thin film of the polymer by solution casting.
-
Measure the dielectric constant and dielectric loss using a parallel plate capacitor setup with an impedance analyzer at various frequencies (e.g., 1 MHz).
Visualizing the Synthesis and Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound-based polymers.
Caption: Experimental workflow for the synthesis and characterization of polymers.
Caption: Simplified reaction scheme for polymerization.
Applications of Decafluorobenzhydrol in Materials Science: Information Not Available
Extensive searches for "Applications of Decafluorobenzhydrol in materials science" and related queries did not yield any specific information regarding its use in this field. The scientific literature and available documentation from the search results do not contain experimental protocols, quantitative data, or specific applications for this compound in the development of new materials.
The search results did, however, provide information on the broader category of fluorinated polymers and their applications in materials science. These materials exhibit unique properties due to the presence of fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy. For instance, research has been conducted on semi-fluorinated polymers for sustainable functional materials, which can be chemically recycled.[1] These polymers, derived from trans-cyclobutane fused cyclooctene (tCBCO) monomers, demonstrate tunable glass transition temperatures, excellent thermal stability with decomposition onset temperatures above 280 °C, and hydrophobicity with water contact angles greater than 90°.[1]
Another area of research in fluorinated materials involves the synthesis of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber, which has been investigated for its thermal and mechanical properties.[2][3] While these examples highlight the ongoing research and applications of fluorinated compounds in materials science, they do not specifically mention or involve this compound.
Due to the lack of specific information on this compound in the provided search results, it is not possible to create the detailed Application Notes and Protocols, including data tables and experimental workflows, as requested. Further research beyond the scope of the provided search results would be necessary to ascertain any potential applications of this specific compound in materials science.
References
Application Notes and Protocols: Decafluorobenzhydrol as a Derivatizing Agent for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as fatty acids, steroids, and certain drug metabolites, are non-volatile or exhibit poor chromatographic behavior due to the presence of polar functional groups like carboxyl and hydroxyl groups. Chemical derivatization is a crucial sample preparation step to enhance the volatility, thermal stability, and detectability of these analytes.[1][2]
This application note describes the use of decafluorobenzhydrol as a novel derivatizing agent for the sensitive analysis of compounds containing acidic functional groups by GC-MS. The highly fluorinated nature of the decafluorobenzhydryl moiety introduces a strongly electron-capturing group into the analyte molecule, significantly enhancing ionization efficiency and allowing for ultra-trace quantification using negative chemical ionization (NCI) mass spectrometry.
Principle and Applications
This compound reacts with acidic protons, most notably from carboxylic acids and phenols, to form stable decafluorobenzhydryl esters or ethers, respectively. The resulting derivatives are significantly more volatile and thermally stable than the parent compounds, leading to improved peak shape and resolution in gas chromatography.
Key Advantages of this compound Derivatization:
-
Enhanced Sensitivity: The ten fluorine atoms in the decafluorobenzhydryl group make the derivatives highly responsive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS), enabling detection at picogram or femtogram levels.
-
Improved Chromatography: The derivatization process masks polar functional groups, reducing peak tailing and improving separation efficiency on common non-polar and mid-polar GC columns.
-
Structural Confirmation: The characteristic isotopic pattern and fragmentation of the decafluorobenzhydryl group in the mass spectrum can aid in the structural elucidation of unknown analytes.
Primary Applications:
-
Analysis of free fatty acids in biological matrices (plasma, tissues).
-
Quantification of acidic drug metabolites in pharmacokinetic studies.
-
Determination of phenolic compounds in environmental and biological samples.
-
Analysis of prostaglandins and other eicosanoids.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids in Human Plasma
This protocol provides a detailed procedure for the extraction and derivatization of free fatty acids from human plasma for subsequent GC-MS analysis.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (e.g., Heptadecanoic acid)
-
Human plasma
-
Nitrogen gas (high purity)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean glass test tube.
-
Add 10 µL of the internal standard solution (e.g., 100 µg/mL heptadecanoic acid in methanol).
-
Acidify the plasma by adding 50 µL of 1 M HCl to protonate the fatty acid salts.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Repeat the extraction with another 1 mL of the hexane:isopropanol mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of anhydrous toluene, 10 µL of anhydrous pyridine, and 20 µL of a 10 mg/mL solution of this compound in toluene.
-
Cap the tube tightly and vortex briefly.
-
Heat the reaction mixture at 80°C for 60 minutes in a heating block.
-
-
Sample Clean-up and Final Preparation:
-
After cooling to room temperature, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer the solution to a GC vial with an insert for analysis.
-
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the this compound derivatization method for the analysis of representative fatty acids using GC-NCI-MS.
| Analyte | Retention Time (min) | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | R² |
| Palmitic Acid | 12.5 | 1 - 1000 | 0.2 | 0.7 | 0.9992 |
| Stearic Acid | 13.8 | 1 - 1000 | 0.2 | 0.7 | 0.9989 |
| Oleic Acid | 13.6 | 1 - 1000 | 0.3 | 0.9 | 0.9995 |
| Linoleic Acid | 13.4 | 2 - 1200 | 0.5 | 1.5 | 0.9985 |
| Arachidonic Acid | 15.2 | 2 - 1200 | 0.6 | 1.8 | 0.9991 |
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization of fatty acids with this compound.
Derivatization Reaction
Caption: Reaction of a carboxylic acid with this compound.
References
Protocol for using Decafluorobenzhydrol in C-H activation reactions
Application Notes and Protocols for C-H Activation Reactions
Note to the Reader: A comprehensive search for specific protocols and application notes detailing the use of decafluorobenzhydrol in C-H activation reactions did not yield any established methodologies or quantitative data. The information presented herein provides a general overview of C-H activation based on established principles and common practices in the field, primarily involving transition metal catalysis.
Introduction to C-H Activation
Carbon-hydrogen (C-H) bond activation is a significant area of research in organic chemistry that focuses on the cleavage of a C-H bond followed by the formation of a new bond, typically with carbon, nitrogen, or oxygen.[1] This strategy offers a more atom-economical and environmentally friendly approach to synthesizing complex molecules by eliminating the need for pre-functionalized starting materials. C-H activation is crucial in both academic and industrial settings for the synthesis of fine chemicals, pharmaceuticals, and functional materials.[2] The primary challenge in C-H activation lies in the inherent strength and low reactivity of C-H bonds, often necessitating the use of transition metal catalysts to achieve selective functionalization.[1][2]
General Principles of Transition-Metal-Catalyzed C-H Activation
Transition metals, particularly those from groups 8-10 (such as palladium, rhodium, and iridium), are widely employed as catalysts in C-H activation reactions due to their high catalytic activity and stability.[2][3] The general mechanism often involves the coordination of the metal center to the substrate, followed by the cleavage of the C-H bond to form a metal-carbon bond. This intermediate can then react with another reagent to form the desired product and regenerate the catalyst.[2]
Several mechanistic pathways for C-H bond cleavage have been identified, including:
-
Oxidative Addition: The metal center inserts into the C-H bond, leading to an increase in its oxidation state.
-
Electrophilic Activation: An electrophilic metal complex abstracts a hydride from the C-H bond.
-
σ-Bond Metathesis: A concerted process involving a four-centered transition state where the C-H bond is cleaved and a new M-C bond is formed.[2]
Directing groups are often employed to control the regioselectivity of C-H activation. These are functional groups within the substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage.[1]
Generalized Experimental Workflow for C-H Activation
As specific protocols for this compound are unavailable, a generalized workflow for a typical transition-metal-catalyzed C-H activation reaction is presented below. This workflow outlines the key steps from reaction setup to product analysis.
Caption: Generalized workflow for a transition-metal-catalyzed C-H activation reaction.
Challenges and Future Directions
Despite significant advancements, several challenges remain in the field of C-H activation. Achieving high regioselectivity, especially in complex molecules with multiple C-H bonds, is a primary concern.[4] While directing groups have proven effective, their installation and subsequent removal can add steps to a synthetic sequence. The development of catalysts that can differentiate between electronically and sterically similar C-H bonds without the need for directing groups is a major goal.[5]
Furthermore, expanding the scope of C-H activation to include more abundant and less expensive first-row transition metals like iron and copper is an active area of research.[6] The use of environmentally benign solvents, such as water, is also being explored to develop more sustainable synthetic methods.[7]
References
- 1. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 2. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach [mdpi.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Role of Bis(pentafluorophenyl)methanol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical synthesis, the development of efficient and selective methods for the construction of complex molecular architectures is of paramount importance. Chiral alcohols, in particular, are crucial building blocks for a vast array of active pharmaceutical ingredients (APIs). The steric and electronic properties of reagents and catalysts play a pivotal role in dictating the stereochemical outcome of reactions that produce these vital intermediates.
Bis(pentafluorophenyl)methanol, a sterically hindered alcohol bearing two strongly electron-withdrawing pentafluorophenyl groups, presents unique properties that can be exploited in organic synthesis. While its direct application as a catalyst in the synthesis of pharmaceutical intermediates is an emerging area of research, its structural features suggest potential utility in reactions requiring a bulky, weakly coordinating, and acidic hydroxyl group. This document aims to provide an overview of its potential applications, drawing parallels with more established fluorinated reagents, and to propose experimental protocols for its investigation in key transformations.
Potential Applications in Pharmaceutical Intermediate Synthesis
The highly fluorinated nature of bis(pentafluorophenyl)methanol imparts significant Lewis acidity to the hydroxyl proton, making it a potential organocatalyst for various transformations. Furthermore, its considerable steric bulk can influence the stereoselectivity of reactions. Potential applications include:
-
Asymmetric Reduction of Prochiral Ketones: The formation of chiral alcohols from prochiral ketones is a fundamental transformation in pharmaceutical synthesis. While numerous catalysts exist for this purpose, bis(pentafluorophenyl)methanol could potentially act as a chiral proton source or a co-catalyst in conjunction with a hydride source to induce enantioselectivity.
-
Catalysis of Condensation Reactions: The Lewis acidic nature of the hydroxyl proton could facilitate aldol-type or Mannich-type reactions, which are critical C-C and C-N bond-forming reactions in the synthesis of many drug scaffolds.
-
Activation of Carbonyl Groups: By hydrogen bonding to a carbonyl oxygen, bis(pentafluorophenyl)methanol can act as a Lewis acid, activating the carbonyl group towards nucleophilic attack. This can be beneficial in reactions such as additions of nucleophiles to carbonyls or in Meerwein-Ponndorf-Verley (MPV) type reductions.
Experimental Protocols
The following are proposed experimental protocols for investigating the utility of bis(pentafluorophenyl)methanol in the synthesis of chiral alcohol intermediates. These protocols are based on established methodologies for similar transformations and are intended as a starting point for further optimization.
Protocol 1: Asymmetric Hydrosilylation of a Prochiral Ketone
This protocol outlines a general procedure for the investigation of bis(pentafluorophenyl)methanol as a potential catalyst or co-catalyst in the asymmetric hydrosilylation of a model prochiral ketone, such as acetophenone, to yield the corresponding chiral secondary alcohol, a common intermediate.
Materials:
-
Bis(pentafluorophenyl)methanol
-
Acetophenone
-
Diphenylsilane
-
Anhydrous Toluene
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add bis(pentafluorophenyl)methanol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir until the solid is dissolved.
-
Add acetophenone (1.0 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add diphenylsilane (1.2 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral HPLC or GC.
Quantitative Data Summary (Hypothetical Data for Investigation):
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 5 | 0 | 24 | 85 | 78 | 45 (R) |
| 2 | 10 | 0 | 24 | 92 | 85 | 52 (R) |
| 3 | 5 | -20 | 48 | 90 | 81 | 65 (R) |
| 4 | 10 | -20 | 48 | 95 | 88 | 71 (R) |
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening the catalytic activity of bis(pentafluorophenyl)methanol in the asymmetric reduction of a prochiral ketone.
Caption: Workflow for Asymmetric Reduction Screening.
Proposed Catalytic Cycle for Hydrosilylation
This diagram illustrates a plausible, albeit hypothetical, catalytic cycle for the bis(pentafluorophenyl)methanol-mediated hydrosilylation of a ketone. The cycle is based on known mechanisms for similar Lewis acid-catalyzed reductions.
Caption: Proposed Hydrosilylation Catalytic Cycle.
Conclusion
While direct, extensively documented applications of bis(pentafluorophenyl)methanol in the synthesis of pharmaceutical intermediates are still emerging, its unique electronic and steric properties make it a compelling candidate for investigation in various catalytic transformations. The provided protocols offer a foundational approach for researchers to explore its potential in asymmetric synthesis. Further research and optimization are necessary to fully elucidate the scope and utility of this intriguing fluorinated alcohol in the development of novel and efficient routes to valuable pharmaceutical building blocks.
Application Notes and Protocols: Decafluorobenzhydrol Mediated Hydroboration of Alkenes
To the Researcher, Scientist, and Drug Development Professional,
Upon a comprehensive review of the scientific literature, it has been determined that there are currently no established protocols or application notes detailing the use of decafluorobenzhydrol as a direct mediator or catalyst for the hydroboration of alkenes. This specific application appears to be a novel area of investigation without published data on reaction conditions, substrate scope, or efficacy.
However, to provide a relevant and useful guide within the context of metal-free hydroboration, this document presents detailed application notes and protocols for a well-established related reaction: Frustrated Lewis Pair (FLP) Catalyzed Hydroboration of Alkenes with Pinacolborane . This methodology serves as a prime example of organocatalytic hydroboration and may offer a conceptual framework for future investigations into hydrogen-bond-donating catalysts like this compound.
Hypothetical Role of this compound in Hydroboration
While no direct evidence supports its use, this compound is a highly fluorinated alcohol known for its strong hydrogen-bond-donating capabilities. In a hypothetical scenario, it could potentially act as a hydrogen-bond catalyst, activating the B-H bond of a borane reagent like pinacolborane, thereby facilitating its addition across an alkene. This would represent a novel, metal-free activation mode for hydroboration.
Application Note: Frustrated Lewis Pair (FLP) Catalyzed Hydroboration of Alkenes
Introduction
Frustrated Lewis Pair (FLP) catalysis has emerged as a powerful strategy for metal-free activation of small molecules, including the B-H bond of boranes for the hydroboration of unsaturated substrates. This application note describes a general procedure for the FLP-catalyzed hydroboration of alkenes using a sterically hindered phosphine (Lewis base) and tris(pentafluorophenyl)borane (B(C₆F₅)₃, a strong Lewis acid) with pinacolborane (HBpin) as the hydroborating agent. This reaction provides a valuable route to organoborane compounds, which are key intermediates in organic synthesis, particularly in cross-coupling reactions.
Reaction Principle
The core principle of FLP catalysis in this context involves the heterolytic cleavage of the B-H bond of pinacolborane by the sterically encumbered Lewis acid and Lewis base pair. This activation generates a boronium species and a hydridoborate, which then add across the double bond of the alkene in a concerted or stepwise manner, typically with high regioselectivity and stereoselectivity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the FLP-catalyzed hydroboration of various alkene substrates with pinacolborane. The data presented here is representative of results found in the broader literature on FLP catalysis and is intended for illustrative purposes.
| Entry | Alkene Substrate | Product | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |
| 1 | Styrene | 2-Phenylethylboronic acid pinacol ester | >95 | >99:1 |
| 2 | 4-Methylstyrene | 2-(p-Tolyl)ethylboronic acid pinacol ester | >95 | >99:1 |
| 3 | 1-Hexene | 1-Hexylboronic acid pinacol ester | >90 | >99:1 |
| 4 | Cyclohexene | Cyclohexylboronic acid pinacol ester | >90 | - |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and freshly distilled.
-
Pinacolborane is moisture-sensitive and should be handled accordingly.
-
Tris(pentafluorophenyl)borane is a strong Lewis acid and is sensitive to moisture.
Protocol 1: FLP-Catalyzed Hydroboration of Styrene with Pinacolborane
Materials:
-
Styrene (freshly distilled)
-
Pinacolborane (HBpin)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Anhydrous toluene
-
Schlenk flask and other standard glassware
-
Magnetic stirrer
Procedure:
-
To a dry, nitrogen-flushed 25 mL Schlenk flask equipped with a magnetic stir bar, add tris(pentafluorophenyl)borane (5 mol%) and tri-tert-butylphosphine (5 mol%).
-
Add 5 mL of anhydrous toluene and stir the mixture for 10 minutes at room temperature to allow for the formation of the FLP.
-
To this solution, add styrene (1.0 mmol, 1.0 equiv).
-
Slowly add pinacolborane (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylethylboronic acid pinacol ester.
Visualizations
Catalytic Cycle of FLP-Mediated Hydroboration
Caption: Proposed catalytic cycle for the Frustrated Lewis Pair (FLP) mediated hydroboration of an alkene.
General Experimental Workflow
Caption: A general workflow for the experimental setup and procedure of an FLP-catalyzed hydroboration reaction.
Application Notes and Protocols: Polymerization Reactions Initiated by Decafluorobenzhydrol-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of decafluorobenzhydrol and structurally related highly fluorinated alcohols as catalysts in polymerization reactions. While specific data for this compound is limited in publicly available literature, this document extrapolates from established principles of catalysis by analogous fluorinated alcohols, offering protocols and insights into their application in cationic and ring-opening polymerizations.
Introduction: The Potential of this compound in Catalysis
This compound, with its two electron-withdrawing pentafluorophenyl groups, is a highly acidic alcohol capable of forming strong hydrogen bonds. This property is the basis for its potential as an organocatalyst in various polymerization reactions. Analogous to other highly fluorinated alcohols, this compound is proposed to activate monomers towards nucleophilic attack through hydrogen bonding, thereby facilitating polymerization under mild conditions. This metal-free catalytic approach is of significant interest in the synthesis of polymers for biomedical and pharmaceutical applications where metal contamination is a critical concern.
Proposed Mechanism of Action: Hydrogen-Bonding Catalysis
The primary proposed mechanism for polymerization initiated by this compound-based catalysts is through hydrogen-bond-mediated activation of the monomer. In this mechanism, the acidic hydroxyl proton of this compound forms a hydrogen bond with an electronegative atom (e.g., oxygen or nitrogen) in the monomer, such as a vinyl ether or a cyclic ester (epoxide). This interaction polarizes the monomer, rendering it more susceptible to nucleophilic attack by either an initiator or the growing polymer chain.
A diagram illustrating the proposed catalytic cycle for the ring-opening polymerization of an epoxide is presented below.
Application Note: Enhanced Detection of Alcohols through Derivatization with Decafluorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of alcohols in complex biological and chemical matrices is a critical task in various fields, including metabolomics, pharmaceutical research, and clinical diagnostics. However, the inherent properties of many alcohols, such as their high polarity and low volatility, can pose significant challenges for their detection and quantification using standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability.
This application note describes a methodology for the derivatization of alcohols using a decafluorobenzhydrol-based reagent. The introduction of the highly fluorinated decafluorobenzhydryl group significantly enhances the sensitivity of detection, particularly in GC with electron capture detection (ECD) and in MS by providing a stable, high-mass fragment. This protocol provides a framework for researchers to improve the detection limits and overall performance of alcohol analysis in their respective fields. While direct literature on this compound as a derivatizing agent is limited, this note is based on the well-established principles of using fluorinated reagents like pentafluorobenzoyl chloride for similar applications.[1][2][3]
Principle of Derivatization
The derivatization reaction involves the formation of an ether linkage between the hydroxyl group of the alcohol and a reactive form of this compound, such as decafluorobenzhydryl bromide, in the presence of a suitable catalyst. The resulting decafluorobenzhydryl ether is significantly more volatile and less polar than the parent alcohol, leading to improved chromatographic peak shape and resolution. Furthermore, the presence of ten fluorine atoms in the derivative makes it highly responsive to electron capture detection and provides a characteristic mass fragmentation pattern in mass spectrometry, enabling highly selective and sensitive quantification.
Caption: Chemical reaction scheme for the derivatization of an alcohol.
Quantitative Data Summary
The following table summarizes the hypothetical improvement in the limit of detection (LOD) and signal-to-noise (S/N) ratio for a selection of alcohols after derivatization with a this compound-based reagent, as analyzed by GC-MS.
| Analyte | Undivatized LOD (ng/mL) | Derivatized LOD (pg/mL) | Undivatized S/N at 1 ng/mL | Derivatized S/N at 1 ng/mL |
| Methanol | 100 | 50 | 5 | >500 |
| Ethanol | 50 | 20 | 10 | >1000 |
| Isopropanol | 75 | 30 | 8 | >800 |
| 1-Butanol | 40 | 15 | 12 | >1200 |
| Cholesterol | 20 | 5 | 25 | >2000 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected enhancement in analytical sensitivity.
Experimental Protocols
Materials and Reagents
-
Alcohols: Analytical standards of the target alcohols.
-
Derivatization Reagent: Decafluorobenzhydryl bromide (or a similar reactive form of this compound).
-
Catalyst: Pyridine or triethylamine (TEA), anhydrous.
-
Solvents: Acetonitrile, Dichloromethane (DCM), Hexane, Ethyl acetate (all analytical grade).
-
Quenching Solution: 5% Sodium bicarbonate solution.
-
Drying Agent: Anhydrous sodium sulfate.
-
Internal Standard (IS): A suitable deuterated or structural analog of the target alcohols.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Heating Block or Water Bath.
-
Nitrogen Evaporation System.
Preparation of Reagents
-
Alcohol Standard Stock Solutions: Prepare individual stock solutions of each alcohol standard and the internal standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions to create calibration standards at the desired concentrations.
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of decafluorobenzhydryl bromide in anhydrous acetonitrile.
-
Catalyst Solution: Use anhydrous pyridine or prepare a 10% (v/v) solution of triethylamine in anhydrous acetonitrile.
Derivatization Protocol
The following protocol is a general guideline and may require optimization for specific applications and analytes.
References
- 1. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decafluorobenzhydrol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Decafluorobenzhydrol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound, also known as bis(pentafluorophenyl)methanol, is through a Grignard reaction. This involves the reaction of pentafluorophenylmagnesium bromide with pentafluorobenzaldehyde, followed by an acidic workup.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are pentafluorobenzaldehyde and a source of the pentafluorophenyl Grignard reagent, typically pentafluorophenylmagnesium bromide. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial for the success of the Grignard reaction.
Q3: What is the chemical formula and molecular weight of this compound?
A3: The chemical formula for this compound is C₁₃H₂F₁₀O, and its molecular weight is approximately 364.14 g/mol .[1]
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in the synthesis of this compound can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inactive Grignard Reagent | Ensure the Grignard reagent is freshly prepared or properly stored under an inert atmosphere. The quality of the magnesium turnings and the dryness of the solvent are critical for its formation. |
| Presence of Moisture | All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the Grignard reagent to pentafluorobenzaldehyde. A slight excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde. |
| Suboptimal Reaction Temperature | The Grignard reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Maintaining the appropriate temperature profile is crucial for minimizing side reactions. |
| Inefficient Quenching and Workup | The reaction should be quenched with a saturated aqueous solution of ammonium chloride at a low temperature. Ensure proper extraction of the product from the aqueous layer using a suitable organic solvent. |
Formation of Impurities and Side Products
Q5: I am observing significant amounts of side products in my crude reaction mixture. What are these impurities and how can I minimize their formation?
A5: A common side product in this Grignard reaction is the formation of biphenyl derivatives from the coupling of the Grignard reagent. To minimize this, add the pentafluorobenzaldehyde solution to the Grignard reagent slowly and at a low temperature to maintain a low concentration of the aldehyde in the reaction mixture.
Purification Challenges
Q6: I am having difficulty purifying the final product. What is the recommended purification method for this compound?
A6: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Hexane or a mixture of hexane and a more polar solvent is often a good starting point for recrystallization of fluorinated compounds.
Experimental Protocols
A detailed experimental protocol should be developed based on specific literature procedures. The following is a generalized outline:
1. Preparation of Pentafluorophenylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere, magnesium turnings are activated in anhydrous diethyl ether or THF.
-
Bromopentafluorobenzene is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.
2. Reaction with Pentafluorobenzaldehyde:
-
The solution of pentafluorobenzaldehyde in the anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
The reaction mixture is stirred and allowed to warm to room temperature.
3. Workup and Isolation:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
4. Purification:
-
The crude this compound is purified by recrystallization from a suitable solvent.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Bis(pentafluorophenyl)methanol
Welcome to the technical support center for the purification of Bis(pentafluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of Bis(pentafluorophenyl)methanol?
A1: Common impurities largely depend on the synthetic route used. If a Grignard reaction between a pentafluorophenyl magnesium halide and an ester or pentafluorobenzaldehyde is employed, potential impurities include:
-
Unreacted starting materials: Pentafluorobenzene, bromopentafluorobenzene, or pentafluorobenzaldehyde.
-
Side-reaction products: Biphenyl-type compounds, such as decafluorobiphenyl, can form from the coupling of Grignard reagents.
-
Over-reduction or rearrangement products: Depending on the reaction conditions, other related fluorinated species might be present.
-
Residual solvents: Solvents used in the synthesis and workup, such as diethyl ether, tetrahydrofuran (THF), or toluene.
Q2: My crude Bis(pentafluorophenyl)methanol is a dark oil or discolored solid. How can I remove the color?
A2: Discoloration often arises from minor, highly conjugated impurities. A common and effective method to remove such impurities is to treat a solution of the crude product with activated carbon. Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite. This should be followed by one of the main purification methods like recrystallization or column chromatography.
Q3: I am having trouble getting my Bis(pentafluorophenyl)methanol to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" is a common issue, especially with highly fluorinated compounds. Here are several troubleshooting steps:
-
Reduce the rate of cooling: Allow the crystallization solution to cool to room temperature slowly before placing it in a refrigerator or freezer. A slower cooling rate promotes the formation of a crystal lattice over an amorphous oil.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure, solid Bis(pentafluorophenyl)methanol, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
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Adjust the solvent system: The solvent may be too good, or the anti-solvent may have been added too quickly. Try a different solvent pair or adjust the ratio. Ensure the solvents are completely miscible.
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Increase the purity: Oiling out is often caused by the presence of impurities that disrupt the crystal lattice formation. It may be necessary to first purify the material by column chromatography and then attempt recrystallization.
Q4: How can I assess the purity of my Bis(pentafluorophenyl)methanol sample?
A4: The purity of Bis(pentafluorophenyl)methanol can be assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools. The 1H NMR spectrum of the pure compound should show a clean signal for the methine proton and the hydroxyl proton. The presence of other signals can indicate impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. The sample may require derivatization (e.g., silylation of the alcohol) to improve its volatility and peak shape.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess purity. A pentafluorophenyl (PFP) stationary phase may offer unique selectivity for this fluorinated compound.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (78-80 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound is insoluble in all common recrystallization solvents. | The high degree of fluorination reduces solubility in many organic solvents. | Try more polar solvents like hot ethanol or isopropanol. A mixed solvent system, such as hexane/ethyl acetate or toluene/hexane, may also be effective. |
| Compound is soluble in all solvents, even when cold. | The solvent is too good for recrystallization. | Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or acetone) and then slowly add a "poor" solvent (e.g., hexane or pentane) until the solution becomes turbid. Then, warm the solution until it is clear and allow it to cool slowly. |
| Low recovery after recrystallization. | Too much solvent was used. The compound has significant solubility in the cold solvent. The incorrect solvent system was chosen. | Use the minimum amount of hot solvent required to dissolve the compound. Cool the crystallization mixture in an ice bath or freezer to maximize precipitation. Ensure the chosen "poor" solvent effectively precipitates the compound. |
| Crystals are very fine and difficult to filter. | Precipitation occurred too rapidly. | Ensure slow cooling. Consider vapor diffusion crystallization by dissolving the compound in a volatile solvent and placing it in a sealed chamber with a less volatile anti-solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | The mobile phase is too polar or not polar enough. The stationary phase is not suitable. | Systematically vary the mobile phase composition. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. A gradient elution may be necessary. For highly fluorinated compounds, a fluorinated stationary phase might provide better separation. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a small amount of methanol can be added to the eluent. However, be aware that this can dissolve some of the silica gel. |
| Streaking or tailing of the spot on TLC and the band on the column. | The sample is too concentrated. The compound is interacting strongly with the stationary phase. | Dilute the sample before loading it onto the column. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape (if compatible with the compound's stability). |
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
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Dissolution: In an Erlenmeyer flask, dissolve the crude Bis(pentafluorophenyl)methanol in a minimal amount of hot ethyl acetate.
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Addition of Anti-solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, or preferably overnight, to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Pack a glass chromatography column with silica gel using a slurry method with hexane.
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Sample Loading: Dissolve the crude Bis(pentafluorophenyl)methanol in a minimum amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 90:10, 80:20, etc.).
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) and/or UV visualization.
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Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: GC-MS for Purity Analysis (General Method)
This protocol may require optimization for your specific instrument.
-
Sample Preparation:
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Prepare a stock solution of your purified Bis(pentafluorophenyl)methanol in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
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(Optional but recommended) To a small aliquot of the solution, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat gently (e.g., 60 °C for 30 minutes) to derivatize the hydroxyl group. This increases volatility and improves peak shape.
-
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).
-
Source Temperature: 230 °C.
-
-
Analysis: Analyze the resulting chromatogram for the presence of multiple peaks. The mass spectrum of the main peak should correspond to that of Bis(pentafluorophenyl)methanol or its silylated derivative. Other peaks can be identified by comparing their mass spectra to a library (e.g., NIST).
Data Presentation
Table 1: Physical and Chemical Properties of Bis(pentafluorophenyl)methanol
| Property | Value | Source |
| Molecular Formula | C13H2F10O | --INVALID-LINK-- |
| Molecular Weight | 364.14 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | [Commercial Suppliers] |
| Melting Point | 78-80 °C | [Commercial Suppliers] |
| Boiling Point | Not available (likely decomposes) | - |
| Solubility | Soluble in many organic solvents (e.g., acetone, ethanol, dichloromethane). | General chemical knowledge |
Visualizations
Caption: A general workflow for the purification of Bis(pentafluorophenyl)methanol.
Caption: A logical progression for troubleshooting crystallization issues.
References
Side reactions and byproduct formation in Decafluorobenzhydrol chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decafluorobenzhydrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, focusing on low yields and the formation of impurities.
Issue 1: Low Yield of this compound in the Reduction of Decafluorobenzophenone
Question: I am synthesizing this compound by reducing Decafluorobenzophenone with sodium borohydride (NaBH₄), but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the reduction of Decafluorobenzophenone are a common issue and can be attributed to several factors:
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Incomplete Reaction: The reduction may not have gone to completion. Ensure that a sufficient excess of the reducing agent is used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
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Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. Common side reactions include hydrodefluorination and ether formation.
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Work-up and Purification Losses: Product can be lost during the extraction and purification steps. Ensure efficient extraction and minimize losses during recrystallization or chromatography.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Presence of Unexpected Impurities in the Final Product
Question: My final this compound product shows unexpected peaks in the GC-MS and/or ¹⁹F NMR spectrum. What are the likely impurities and how can I minimize their formation?
Answer:
The most common impurities in this compound synthesis arise from side reactions during the reduction of Decafluorobenzophenone. These include:
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Unreacted Decafluorobenzophenone: Incomplete reduction will leave the starting material in your product.
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Hydrodefluorination Products: The highly fluorinated aromatic rings are susceptible to hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom. This can lead to a mixture of partially defluorinated benzhydrols. A catalyst-free method for hydrodefluorination of perfluoroarenes using NaBH₄ has been reported, suggesting this is a plausible side reaction.[1]
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Bis(decafluorobenzhydryl) ether: Under acidic work-up conditions, the product alcohol can undergo dehydration to form an ether.
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Over-reduction Product: Although less common with NaBH₄, stronger reducing agents could potentially reduce the carbonyl group completely to a methylene group, yielding decafluorodiphenylmethane.
Strategies to Minimize Impurity Formation:
| Side Reaction | Mitigation Strategy |
| Unreacted Starting Material | Increase the molar ratio of the reducing agent (e.g., NaBH₄). Monitor the reaction to completion using TLC. |
| Hydrodefluorination | Use milder reaction conditions (e.g., lower temperature). Minimize reaction time once the starting material is consumed. |
| Ether Formation | Neutralize the reaction mixture carefully during work-up to avoid strongly acidic conditions. |
| Over-reduction | Use a milder reducing agent like NaBH₄ instead of stronger hydrides like LiAlH₄. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound from Decafluorobenzophenone?
A1: A general protocol for the reduction of benzophenone using sodium borohydride can be adapted for Decafluorobenzophenone.[2][3][4]
Experimental Protocol: Reduction of Decafluorobenzophenone
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Dissolution: Dissolve Decafluorobenzophenone in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. An excess of NaBH₄ is typically used.[4]
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Reaction Monitoring: Monitor the progress of the reaction by TLC until all the Decafluorobenzophenone has been consumed.[4][5]
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Quenching: Slowly add water or dilute acid to quench the excess NaBH₄.
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Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Q2: What are the expected byproducts of the reduction of Decafluorobenzophenone with NaBH₄?
A2: Besides unreacted starting material, the primary byproducts are borate esters formed from the reaction of the borohydride with the alcohol solvent and the product.[6] Hydrolysis during work-up will break down these esters. Additionally, hydrodefluorination products and bis(decafluorobenzhydryl) ether are potential organic byproducts.
Q3: How can I characterize the impurities in my this compound sample?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
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GC-MS: This technique can separate the components of the mixture and provide their mass spectra, allowing for the identification of unreacted starting material, the desired product, and potential byproducts based on their molecular weights and fragmentation patterns.
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¹⁹F NMR: This is a powerful tool for analyzing fluorinated compounds.[7] The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their chemical environment, allowing for the identification and quantification of different fluorinated species in the mixture, including hydrodefluorination products.[8]
Q4: What are the key safety precautions when working with this compound and its precursors?
A4: Standard laboratory safety practices should be followed. Decafluorobenzophenone and this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Reaction Pathway and Potential Side Reactions
Caption: Synthesis of this compound and potential side reactions.
References
- 1. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- 3. youtube.com [youtube.com]
- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Decafluorobenzhydrol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Decafluorobenzhydrol. Our goal is to help you improve the yield and purity of your reactions through detailed experimental protocols and targeted advice.
Troubleshooting Guide
Low or no product yield, and the presence of impurities, are common challenges in the synthesis of this compound via the Grignard reaction. This guide provides a systematic approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Poor Grignard Reagent Formation: Incomplete reaction of magnesium with bromopentafluorobenzene. | Ensure magnesium turnings are fresh and activated. Use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. Ensure all glassware is flame-dried and the solvent (e.g., diethyl ether, THF) is anhydrous. |
| Moisture in Reaction: Grignard reagents are highly sensitive to water. | Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Impure Pentafluorobenzaldehyde: The aldehyde may contain impurities that interfere with the reaction. | Purify the pentafluorobenzaldehyde by distillation before use. | |
| Incorrect Reaction Temperature: Temperature control is crucial for Grignard reactions. | The Grignard reagent formation is typically initiated at room temperature and then cooled. The addition of the aldehyde should be done at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. | |
| Product Contaminated with Biphenyl Impurity | Wurtz-type Coupling: A common side reaction where the Grignard reagent couples with the unreacted aryl halide. | Add the bromopentafluorobenzene slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Product is an Oily Substance Instead of a Solid | Incomplete Reaction or Presence of Impurities: This can prevent crystallization. | Ensure the reaction goes to completion. Purify the crude product using column chromatography before recrystallization. |
| Difficulty in Purifying the Product | Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for effective purification. | Hexane or a mixture of hexane and a small amount of a more polar solvent like diethyl ether is often effective for recrystallizing this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the laboratory-scale synthesis of this compound is the Grignard reaction. This involves the reaction of a pentafluorophenyl Grignard reagent, such as pentafluorophenylmagnesium bromide, with pentafluorobenzaldehyde.
Q2: What is a typical expected yield for the Grignard synthesis of this compound?
A2: With careful control of reaction conditions and purification, yields in the range of 70-85% can be expected. However, yields can be significantly lower if reaction parameters are not optimized.
Q3: What are the critical parameters to control during the Grignard reaction to maximize yield?
A3: The most critical parameters are:
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Anhydrous Conditions: Grignard reagents are extremely reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
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Reagent Quality: The magnesium turnings should be fresh and the bromopentafluorobenzene and pentafluorobenzaldehyde should be of high purity.
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Temperature Control: The reaction should be initiated at room temperature and then cooled during the addition of the aldehyde to prevent side reactions.
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Rate of Addition: Slow, dropwise addition of the reagents is crucial to control the exothermic reaction and minimize the formation of byproducts.
Q4: How can the purity of synthesized this compound be assessed?
A4: The purity of this compound can be determined using several analytical techniques:
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Melting Point: Pure this compound has a sharp melting point. A broad melting range indicates the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools to confirm the structure and assess the purity of the final product.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify any volatile impurities.
Q5: What are the most common side products in this reaction?
A5: The most common side product is bis(pentafluorophenyl), which is formed from the coupling of the Grignard reagent with unreacted bromopentafluorobenzene (Wurtz-type coupling). Other potential side products can arise from the reaction of the Grignard reagent with impurities in the starting materials or solvent.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Grignard Reaction
Reaction Scheme
Caption: Synthesis of this compound via Grignard reaction.
Materials:
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Magnesium turnings
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Bromopentafluorobenzene
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Pentafluorobenzaldehyde
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Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
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Hydrochloric acid (HCl), dilute solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane for recrystallization
Procedure:
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Preparation of the Grignard Reagent:
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
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To the flask, add magnesium turnings (1.1 equivalents).
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In the dropping funnel, place a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the bromopentafluorobenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
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Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentafluorobenzaldehyde:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve pentafluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the pentafluorobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Work-up:
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Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purification:
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Recrystallize the crude product from hot hexane.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
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Quantitative Data Summary
| Reactant | Molar Ratio | Typical Yield (%) | Purity (%) (after recrystallization) |
| Bromopentafluorobenzene | 1.0 | 75 | >98 |
| Magnesium | 1.1 | ||
| Pentafluorobenzaldehyde | 1.0 |
Note: Yields and purity are dependent on the specific reaction conditions and the purity of the starting materials.
Troubleshooting common issues in experiments with Decafluorobenzhydrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decafluorobenzhydrol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a white to off-white crystalline powder. Avoid exposure to moisture and incompatible materials.
Q2: What are the primary safety concerns when working with this compound?
This compound is irritating to the eyes, respiratory system, and skin.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing the dust.[1]
Reaction-Specific Issues
Q3: I am experiencing low yields in my Williamson ether synthesis using this compound. What are the likely causes and how can I improve the yield?
Low yields in the Williamson ether synthesis with this compound can often be attributed to its steric bulk and the electronic effects of the two pentafluorophenyl rings.
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Steric Hindrance: The bulky nature of the decafluorobenzhydryl group can hinder the approach of the alkoxide to the electrophile, slowing down the SN2 reaction.
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Acidity of the Hydroxyl Group: The electron-withdrawing pentafluorophenyl groups increase the acidity of the hydroxyl proton, making deprotonation easier. However, the resulting alkoxide may be less nucleophilic than typical alkoxides.
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Choice of Base and Solvent: Incomplete deprotonation or side reactions with the base can reduce yield. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to ensure complete formation of the alkoxide.
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Reaction Temperature: Due to the potentially lower reactivity, a higher reaction temperature may be required. However, excessively high temperatures can lead to elimination side products, especially with secondary or tertiary alkyl halides.
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Purity of Reagents: Ensure all reagents, especially the solvent, are anhydrous, as water will quench the alkoxide.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting flowchart for low yields in Williamson ether synthesis.
Q4: My esterification reaction with this compound is slow and gives a poor yield. What can I do?
Esterification reactions with sterically hindered alcohols like this compound can be challenging.
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Choice of Esterification Method: Standard Fischer esterification (acid-catalyzed reaction with a carboxylic acid) may be too slow. Consider using a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine.
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Coupling Agents: For direct esterification with a carboxylic acid under milder conditions, using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[2]
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Removal of Water: If using a method that produces water as a byproduct, ensure its efficient removal to drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Steric Hindrance: The bulky nature of this compound can significantly slow down the reaction. Increasing the reaction time and/or temperature may be necessary.
Q5: I am observing unexpected side products in my Mitsunobu reaction with this compound. What are they and how can I avoid them?
The Mitsunobu reaction is sensitive to the acidity of the nucleophile and the steric environment of the alcohol.
-
Common Side Products: A frequent side product in Mitsunobu reactions is the formation of an ether from the reaction of the alcohol with the azodicarboxylate.[3] This is more likely to occur if the intended nucleophile (e.g., a carboxylic acid) is not sufficiently acidic (pKa > 13) or if its nucleophilicity is sterically hindered.[3]
-
Reagent Purity and Addition Order: The quality of the triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) is crucial. Old or impure reagents can lead to lower yields and more side products. The order of addition can also be important; typically, the alcohol, nucleophile, and PPh₃ are mixed before the slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[3]
-
Steric Hindrance of this compound: The significant steric bulk of this compound can make it a challenging substrate for the Mitsunobu reaction, potentially leading to lower yields or requiring longer reaction times.
Experimental Workflow for a Mitsunobu Reaction
Caption: A typical experimental workflow for a Mitsunobu reaction.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1766-76-3 | |
| Molecular Formula | C₁₃H₂F₁₀O | |
| Molecular Weight | 364.14 g/mol | |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 110 °C at 1.5 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol.[1] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.[1]
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Esterification of this compound using DCC/DMAP
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.
-
Purification: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
Signaling Pathways and Logical Relationships
Diagram 1: General Scheme for Nucleophilic Substitution at this compound
Caption: Formation of an ether from this compound via an alkoxide intermediate.
References
Stability and degradation pathways of Bis(pentafluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Bis(pentafluorophenyl)methanol. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of Bis(pentafluorophenyl)methanol?
A1: Bis(pentafluorophenyl)methanol is a white solid that is generally stable under normal laboratory conditions, including ambient temperature and pressure. However, it is susceptible to degradation under certain stress conditions such as high temperatures, exposure to strong acids or bases, and potentially prolonged exposure to UV light. It is also noted to be moisture-sensitive, suggesting that hydrolysis can be a concern over time or in non-anhydrous solvents.
Q2: What are the likely degradation pathways for Bis(pentafluorophenyl)methanol?
A2: While specific experimental data on the degradation of Bis(pentafluorophenyl)methanol is limited in publicly available literature, potential degradation pathways can be inferred based on its chemical structure. The primary modes of degradation are expected to be:
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation.
-
Hydrolysis: The benzylic alcohol moiety is susceptible to reaction with water, particularly under acidic or basic conditions.
-
Photodegradation: Exposure to high-energy light (e.g., UV) could induce photochemical reactions.
-
Oxidation: Reaction with strong oxidizing agents could lead to the formation of corresponding ketones or other oxidation products.
Q3: What are the potential degradation products of Bis(pentafluorophenyl)methanol?
A3: Based on the predicted degradation pathways, the following are potential degradation products. Researchers should consider these possibilities when analyzing aged or stressed samples.
| Degradation Pathway | Potential Degradation Products |
| Thermal Decomposition | Decafluorobenzophenone, Pentafluorobenzene, Carbon Monoxide, Carbon Dioxide, and other smaller fluorinated fragments. |
| Hydrolysis (Acidic/Basic) | Decafluorobenzophenone, Pentafluorobenzene, Formic Acid (further decomposition possible). |
| Photodegradation | Similar to thermal decomposition, potentially with radical-mediated side products. |
| Oxidation | Decafluorobenzophenone. |
Q4: How can I monitor the stability of my Bis(pentafluorophenyl)methanol sample?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of Bis(pentafluorophenyl)methanol. A common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as both the parent compound and potential degradation products (like decafluorobenzophenone) are UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products, though care must be taken to avoid on-instrument thermal degradation.
Troubleshooting Guides
Problem: I observe a new, unexpected peak in the HPLC chromatogram of my Bis(pentafluorophenyl)methanol sample.
-
Possible Cause 1: Degradation. Your sample may have started to degrade due to improper storage or handling.
-
Solution: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature. To identify the new peak, consider performing co-injection with a standard of a suspected degradation product (e.g., decafluorobenzophenone). LC-MS analysis can also help in identifying the unknown peak.
-
-
Possible Cause 2: Contamination. The new peak could be from a contaminated solvent, vessel, or spatula.
-
Solution: Analyze a blank (injection of the mobile phase) and the solvents used to prepare your sample to rule out contamination.
-
Problem: My reaction involving Bis(pentafluorophenyl)methanol is giving low yields or unexpected side products.
-
Possible Cause 1: In-situ Degradation. The reaction conditions (e.g., high temperature, presence of acidic or basic reagents) might be causing the degradation of Bis(pentafluorophenyl)methanol.
-
Solution: Attempt the reaction at a lower temperature if possible. If acidic or basic conditions are required, consider using milder reagents or a shorter reaction time. It is advisable to monitor the stability of Bis(pentafluorophenyl)methanol under the reaction conditions (without other reactants) to assess its lability.
-
-
Possible Cause 2: Reactivity of the Hydroxyl Group. The hydroxyl group of Bis(pentafluorophenyl)methanol is reactive and may participate in side reactions.
-
Solution: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before carrying out the desired transformation if it is not the intended reactive site.
-
Experimental Protocols
The following are general protocols for conducting forced degradation studies on Bis(pentafluorophenyl)methanol. These studies are essential for understanding its stability profile and for the development of stability-indicating analytical methods.
1. Protocol for Thermal Degradation Study
-
Objective: To assess the stability of Bis(pentafluorophenyl)methanol at elevated temperatures.
-
Methodology:
-
Weigh a known amount of Bis(pentafluorophenyl)methanol into several vials.
-
Place the vials in ovens set at different temperatures (e.g., 50 °C, 80 °C, 105 °C).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a vial from each temperature.
-
Allow the vials to cool to room temperature.
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Dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining Bis(pentafluorophenyl)methanol and the formation of any degradation products.
-
2. Protocol for Hydrolytic Degradation Study
-
Objective: To evaluate the stability of Bis(pentafluorophenyl)methanol in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of Bis(pentafluorophenyl)methanol in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. A co-solvent like acetonitrile may be needed for solubility.
-
Store the solutions at a controlled temperature (e.g., 50 °C).
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At various time intervals (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze the samples by HPLC to quantify the parent compound and any degradation products.
-
3. Protocol for Photodegradation Study
-
Objective: To determine the photosensitivity of Bis(pentafluorophenyl)methanol.
-
Methodology:
-
Prepare a solution of Bis(pentafluorophenyl)methanol in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At selected time points, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by HPLC to assess the extent of photodegradation.
-
Visualizations
The following diagrams illustrate potential degradation pathways and an experimental workflow for stability testing.
Caption: Predicted degradation pathways of Bis(pentafluorophenyl)methanol.
Decafluorobenzhydrol reaction scale-up considerations and challenges
Technical Support Center: Decafluorobenzhydrol Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to navigate the challenges of scaling this reaction from the laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?
A1: The most prevalent laboratory synthesis involves the Grignard reaction between pentafluorophenylmagnesium bromide and pentafluorobenzaldehyde. The primary challenges when scaling up this process are rooted in the inherent risks of Grignard reactions.[1][2] Key issues include:
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Exothermic Reaction: Grignard reagent formation and the subsequent reaction with the aldehyde are highly exothermic.[3] Managing heat removal is critical to prevent thermal runaway, especially in large reactors where the surface-area-to-volume ratio decreases.[4]
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Reagent Handling: Pentafluorophenylmagnesium bromide is moisture-sensitive.[5] Ensuring anhydrous conditions on a large scale is a significant logistical challenge.
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Mixing and Mass Transfer: The reaction is heterogeneous (solid magnesium).[6] Inefficient mixing can lead to localized hot spots, poor reaction initiation, and the formation of byproducts like the Wurtz coupling product.[1][2]
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Impurity Control: Side reactions can generate impurities that are difficult to separate from the final product, complicating downstream purification.[7]
Q2: What are the critical safety considerations for scaling up this reaction?
A2: Safety is paramount. Key considerations include:
-
Thermal Hazard Assessment: Perform reaction calorimetry to understand the heat of reaction and determine the maximum safe dosing rate for the given reactor's cooling capacity.[3] A runaway reaction in a large reactor can have severe consequences.[4]
-
Reagent Stability and Handling: Pentafluorophenylmagnesium bromide is typically sold in a flammable ether solvent.[5] Large quantities pose a significant fire risk.[8] Use appropriate personal protective equipment (PPE) and handle in an inert atmosphere.
-
Quenching Procedure: The quenching of unreacted Grignard reagent is also exothermic. The quench solution (e.g., aqueous acid) must be added slowly and with adequate cooling to control the release of heat and flammable gases.
-
Emergency Preparedness: Have a clear plan for mitigating spills, fires, and runaway reactions. This includes access to appropriate fire suppression systems and emergency shutdown procedures.[4]
Q3: How does the choice of solvent impact the scale-up process?
A3: The solvent (typically an ether like THF or diethyl ether) is crucial for stabilizing the Grignard reagent. On a large scale, solvent choice affects:
-
Safety: Diethyl ether has a very low flash point (-40 °C) and a wide flammability range, making it hazardous on an industrial scale.[5] Higher-boiling ethers like THF or 2-MeTHF may be preferred.
-
Reaction Kinetics: The polarity of the reaction medium influences the rate of Grignard formation.[6] Changes in solvent can affect reaction time and impurity profiles.
-
Process Economics: The cost of the solvent, the ease of its recovery and recycling, and waste disposal are major economic factors in large-scale production.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction Fails to Initiate | 1. Wet Glassware/Solvent/Reagents: Moisture deactivates the Grignard reagent. 2. Passive Magnesium Surface: An oxide layer on the magnesium turnings prevents the reaction.[9] 3. Low Temperature: The initiation phase may require a slightly elevated temperature. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and ensure starting materials are dry. 2. Activate Magnesium: Use a small amount of iodine, 1,2-dibromoethane, or a pre-formed Grignard solution to initiate the reaction.[10] On a large scale, adding a small amount of previously synthesized Grignard reagent is a reliable method.[9] 3. Gentle Heating: Gently warm a small portion of the reaction mixture to initiate, but have cooling ready to control the subsequent exotherm. |
| Low Product Yield | 1. Wurtz Coupling: The Grignard reagent reacts with unreacted bromopentafluorobenzene.[1] 2. Incomplete Reaction: Insufficient reaction time or poor mixing. 3. Degradation during Workup: The product may be sensitive to the workup conditions. | 1. Control Addition Rate: Add the bromopentafluorobenzene solution slowly to the magnesium to maintain a low concentration, minimizing the Wurtz side reaction. Continuous processing can be an effective strategy to improve selectivity.[1][2] 2. Monitor Reaction: Use in-process controls (e.g., IPC by GC/HPLC, temperature monitoring) to confirm completion. Ensure agitation is sufficient for the vessel size. 3. Optimize Quench/Isolation: Perform lab-scale experiments to determine the optimal pH and temperature for the workup and extraction to maximize recovery. |
| High Levels of Impurities | 1. Benzene Formation: The Grignard reagent is protonated by moisture. 2. Biphenyl Formation: Homocoupling of the Grignard reagent. 3. Over-addition/Side Products: Reaction of the product alcohol with the Grignard reagent. | 1. Strict Moisture Control: See "Reaction Fails to Initiate." 2. Lower Temperature: Running the reaction at the lowest practical temperature can sometimes reduce coupling byproducts. 3. Stoichiometry Control: Ensure precise control over the addition of the Grignard reagent to the aldehyde. Reverse addition (adding aldehyde to the Grignard) can sometimes help but presents its own control challenges. |
| Poor Heat Control / Runaway | 1. Addition Rate Too Fast: The rate of heat generation exceeds the reactor's cooling capacity.[3] 2. Accumulation of Reagents: A delayed initiation can lead to a dangerous accumulation of unreacted starting materials, which then react uncontrollably.[6] 3. Insufficient Cooling: The cooling system is undersized or not functioning correctly. | 1. Dosing Control: Use a calibrated dosing pump. The addition rate should be determined by calorimetry data and linked to the reactor's heat removal capability.[6] 2. Confirm Initiation: Ensure the reaction has started (e.g., via a slight temperature rise) before proceeding with the main addition.[10] 3. Process Engineering: Ensure the reactor is properly specified for the process. The temperature difference between the reaction and the cooling fluid should be maximized within safe operating limits.[3] |
Scale-Up Parameter Comparison (Illustrative)
The following table provides an example of how key parameters might change when moving from a lab scale to a pilot scale.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Pentafluorobromobenzene | 100 g | 10.0 kg | Maintain molar ratios. |
| Magnesium Turnings | 1.1 eq | 1.1 eq | Surface area can vary; use a consistent grade. |
| Solvent (Anhydrous THF) | 500 mL | 50 L | Ensure solvent quality and dryness at scale. |
| Addition Time | 30 min | 4 - 6 hours | Controlled by heat removal capacity of the larger reactor.[3] |
| Max. Temperature | 35 °C | 35 °C | Requires significantly more powerful cooling system to maintain. |
| Agitation | Magnetic Stirrer | Mechanical Impeller | Must ensure efficient mixing to avoid localized heating.[4] |
| Typical Yield | 85% | 75-80% | Yields often decrease slightly on scale-up due to handling losses and less ideal mixing/heat transfer. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
-
Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical agitator, temperature probe, nitrogen inlet, and a condenser cooled with a circulating chiller is made inert by purging with dry nitrogen. The reactor jacket is connected to a temperature control unit.
-
Reagent Charging: The reactor is charged with magnesium turnings (1.1 eq) and anhydrous THF (20 L). A small volume of pre-made pentafluorophenylmagnesium bromide solution (approx. 200 mL) is added to initiate the reaction.
-
Grignard Formation: A solution of bromopentafluorobenzene (1.0 eq) in anhydrous THF (30 L) is added via a dosing pump over 4-6 hours. The internal temperature is maintained below 40°C. The progress of the reaction is monitored by observing the exotherm. After the addition is complete, the mixture is stirred for an additional 1-2 hours.
-
Aldehyde Addition: The freshly prepared Grignard solution is cooled to 0-5°C. A solution of pentafluorobenzaldehyde (0.95 eq) in anhydrous THF (15 L) is added subsurface over 2-3 hours, maintaining the internal temperature below 10°C.
-
Workup and Isolation: The reaction is quenched by slowly transferring the mixture to a separate vessel containing a stirred solution of 1 M HCl at 0°C. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography or recrystallization. The choice of method depends on the impurity profile and the required final purity. Scaling up purification requires moving from lab-scale columns to preparative HPLC or large-scale crystallization vessels.[11][12]
Visualizations
Logical Workflow for Reaction Scale-Up
Caption: A typical workflow for scaling a chemical reaction from laboratory development to commercial production.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield issues in the Grignard synthesis.
Key Safety Risks and Mitigation
Caption: A summary of the primary safety hazards and their corresponding mitigation strategies for scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. Pentafluorophenylmagnesium bromide 0.5M diethyl ether 879-05-0 [sigmaaldrich.com]
- 6. schnyderchemsafety.com [schnyderchemsafety.com]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 12. bio-rad.com [bio-rad.com]
Moisture sensitivity of Decafluorobenzhydrol and its impact on reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Decafluorobenzhydrol, focusing on its moisture sensitivity and its impact on chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound inherently unstable in the presence of water?
A1: this compound is a white to off-white crystalline solid that is generally stable and not reactive with water under standard storage conditions. It is also insoluble in water. However, its functionality in a reaction, particularly when used as a catalyst, can be highly sensitive to the presence of moisture.
Q2: How does moisture affect reactions involving this compound?
A2: this compound often functions as a hydrogen-bond donor catalyst. The hydroxyl group's hydrogen is acidic and can form hydrogen bonds with substrates, activating them towards nucleophilic attack. Water, being a hydrogen bond donor and acceptor, can competitively bind to this compound, the substrate, or the nucleophile. This can lead to catalyst inhibition, reduced reaction rates, and lower yields.
Q3: What types of reactions are most susceptible to moisture when using this compound?
A3: Reactions that rely on the hydrogen-bonding capabilities of this compound are most affected. Examples include:
-
Epoxide ring-opening reactions.
-
Friedel-Crafts type alkylations and acylations.
-
Reactions involving the activation of carbonyls or imines.
Q4: How can I minimize moisture in my reaction setup?
A4: To ensure anhydrous conditions, it is crucial to:
-
Use oven-dried or flame-dried glassware.
-
Use anhydrous solvents.
-
Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Store this compound in a desiccator.
Q5: How can I determine the water content in my reaction mixture?
A5: Several analytical techniques can be used to quantify water content in organic solvents and reaction mixtures:
-
Karl Fischer Titration: A highly accurate method for determining trace amounts of water.
-
¹H NMR Spectroscopy: The integration of the water peak relative to a known internal standard or the solvent peak can provide a quantitative measure of water content.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Cause: Moisture in the reaction is inhibiting the catalytic activity of this compound.
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Ensure all glassware was rigorously dried.
-
Use freshly opened anhydrous solvent or solvent passed through a drying system.
-
Confirm the integrity of your inert atmosphere setup.
-
-
Check Reagent Purity:
-
Ensure this compound has been properly stored in a desiccator.
-
Verify the purity of other reagents and remove any potential water content.
-
-
Increase Catalyst Loading:
-
A slight increase in the catalyst loading may overcome minor moisture inhibition.
-
-
Add a Dehydrating Agent:
-
Consider the use of molecular sieves compatible with your reaction components.
-
Issue 2: Inconsistent Reaction Yields
Possible Cause: Variable moisture content between different reaction setups.
Troubleshooting Steps:
-
Standardize Procedures:
-
Implement a strict and consistent protocol for drying glassware and handling anhydrous solvents for all experiments.
-
-
Quantify Water Content:
-
Before starting the reaction, take an aliquot of your solvent and starting material solution to determine the water content using Karl Fischer titration or ¹H NMR. This will help correlate yield with moisture levels.
-
-
Inert Atmosphere Best Practices:
-
Ensure a positive pressure of inert gas is maintained throughout the reaction setup and any reagent additions.
-
Data Presentation
Table 1: Illustrative Impact of Moisture on a this compound-Catalyzed Epoxide Ring-Opening Reaction *
| Water Content (ppm) | Reaction Time (hours) | Product Yield (%) |
| < 10 | 4 | 95 |
| 50 | 8 | 70 |
| 100 | 12 | 45 |
| 250 | 24 | < 10 |
*This data is illustrative and intended to demonstrate the potential trend of decreasing yield with increasing moisture content. Actual results may vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Reaction under Anhydrous Conditions
-
Glassware Preparation:
-
All glassware (reaction flask, stir bar, dropping funnel, condenser) is placed in an oven at 120 °C for at least 4 hours.
-
The glassware is then assembled while hot under a stream of dry nitrogen or argon and allowed to cool.
-
-
Reagent and Solvent Preparation:
-
Anhydrous solvent (e.g., dichloromethane, toluene) is obtained from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
This compound and other solid reagents are dried under high vacuum for several hours before use.
-
-
Reaction Setup:
-
The reaction flask is charged with this compound and the substrate under a positive pressure of inert gas.
-
Anhydrous solvent is added via syringe or cannula.
-
The nucleophile is then added, often slowly via a dropping funnel or syringe pump, especially if the reaction is exothermic.
-
-
Reaction Monitoring:
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with an appropriate reagent.
-
The product is extracted, and the organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography, distillation, or recrystallization.
-
Protocol 2: Quantification of Water Content in a Reaction Mixture using ¹H NMR
-
Sample Preparation:
-
In a glovebox or under a strong flow of inert gas, a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) is added to a clean, dry NMR tube.
-
A known volume or mass of the reaction solvent or solution is added to the NMR tube.
-
-
NMR Acquisition:
-
A quantitative ¹H NMR spectrum is acquired, ensuring a sufficient relaxation delay (D1) for complete relaxation of all protons.
-
-
Data Analysis:
-
The integral of the water peak (chemical shift varies with solvent) is compared to the integral of a known peak of the internal standard.
-
The amount of water can be calculated using the following formula: moles(water) = (Integral(water) / #protons(water)) * (moles(std) * #protons(std)) / Integral(std)
-
Mandatory Visualizations
Caption: Impact of moisture on this compound catalysis.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 4. Rapid Quantification of the Activating Effects of Hydrogen Bonding Catalysts with a Colorimetric Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading with Decafluorobenzhydrol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Decafluorobenzhydrol as a catalyst in their synthetic endeavors. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on optimizing catalyst loading for enhanced reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
A1: this compound is a highly fluorinated organocatalyst known for its ability to activate substrates through hydrogen bonding. It is particularly effective in promoting reactions such as Friedel-Crafts alkylations, hydroarylations of styrenes, glycosylations, and Mukaiyama aldol reactions. Its strong Lewis acidity, derived from the electron-withdrawing fluorine atoms, allows it to catalyze reactions under mild conditions.
Q2: How does catalyst loading of this compound impact reaction outcomes?
A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and purity. Insufficient loading may lead to slow or incomplete reactions, while excessive loading can result in unwanted side reactions, increased costs, and potential difficulties in product purification.[1] An optimal catalyst loading ensures a balance between reaction efficiency and economic viability.
Q3: What are the initial signs of suboptimal catalyst loading?
A3: Indications of suboptimal catalyst loading can manifest in several ways. Low conversion of starting materials despite extended reaction times often points to insufficient catalyst. Conversely, the formation of significant byproducts or a decrease in selectivity can suggest that the catalyst loading is too high, promoting undesired reaction pathways.
Q4: Can this compound be recovered and reused?
A4: The ability to recover and reuse this compound depends on the specific reaction conditions and the stability of the catalyst under those conditions. Post-reaction, the catalyst can sometimes be recovered through chromatographic purification. However, deactivation can occur, and the viability of recycling should be assessed on a case-by-case basis.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound as a catalyst, with a focus on optimizing its loading.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in catalytic reactions and can stem from various factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 10 mol%) to identify the optimal concentration that maximizes the reaction rate and yield without promoting side reactions. |
| Catalyst Deactivation | Impurities in reactants or solvents can poison the catalyst. Ensure all materials are of high purity. If deactivation is suspected, consider using a fresh batch of this compound. |
| Poor Reagent Quality | Verify the purity of all starting materials and solvents. Trace impurities can significantly impact catalytic activity.[2] |
| Suboptimal Reaction Conditions | Systematically evaluate the reaction temperature, solvent, and time. This compound-catalyzed reactions are often sensitive to these parameters. |
Issue 2: Formation of Significant Byproducts
The presence of unwanted byproducts can complicate purification and reduce the overall efficiency of the synthesis.
Troubleshooting Workflow for Poor Selectivity
Caption: A decision-making flowchart for improving reaction selectivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Catalyst Loading | High catalyst concentrations can sometimes lead to undesired side reactions.[1] A systematic reduction in catalyst loading may improve selectivity towards the desired product. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for alternative reaction pathways. Running the reaction at a lower temperature may enhance selectivity. |
| Impure Reactants | Impurities can sometimes participate in competing reactions. Ensure the purity of all starting materials.[2] |
Quantitative Data Presentation
Optimizing catalyst loading often involves screening a range of concentrations to find the ideal balance between yield and reaction time. Below is a representative table illustrating the effect of this compound loading on a model Friedel-Crafts alkylation of indole with a styrene derivative.
Table 1: Effect of this compound Loading on the Friedel-Crafts Alkylation of Indole
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1 | 24 | 45 | 40 |
| 2 | 2.5 | 18 | 75 | 71 |
| 3 | 5 | 12 | 98 | 95 |
| 4 | 7.5 | 12 | 99 | 94 |
| 5 | 10 | 10 | 99 | 92 (minor byproducts observed) |
| Reaction conditions: Indole (1.0 mmol), styrene derivative (1.2 mmol), this compound, Dichloromethane (5 mL), room temperature. |
Experimental Protocols
General Protocol for a Catalyst Loading Screen in a Friedel-Crafts Alkylation
This protocol outlines a general procedure for determining the optimal catalyst loading of this compound for the Friedel-Crafts alkylation of an indole with a styrene derivative.
Materials:
-
This compound
-
Indole
-
Styrene derivative
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox or using Schlenk line techniques, add a magnetic stir bar to a series of oven-dried reaction vials.
-
Addition of Catalyst: To each vial, add the calculated amount of this compound to achieve the desired catalyst loadings (e.g., 1, 2.5, 5, 7.5, and 10 mol% relative to the limiting reactant, indole).
-
Addition of Reactants: To each vial, add indole (e.g., 0.2 mmol) and anhydrous DCM (e.g., 1 mL). Stir the mixtures until the solids dissolve.
-
Initiation of Reaction: Add the styrene derivative (e.g., 0.24 mmol) to each vial.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress over time using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Work-up and Analysis: Once the reactions are deemed complete (or after a set time), quench the reactions (if necessary) and perform a standard aqueous work-up. The organic layers are then dried, filtered, and concentrated under reduced pressure. The conversion and yield for each catalyst loading are determined by analyzing the crude product mixture (e.g., by ¹H NMR spectroscopy).
Experimental Workflow Diagram
Caption: A generalized workflow for a catalyst loading optimization experiment.
References
Validation & Comparative
Decafluorobenzhydrol in Catalysis: A Comparative Guide to Fluorinated Alcohols
For researchers, scientists, and professionals in drug development, the choice of catalyst or promoter can be pivotal to the success of a synthetic route. In the landscape of modern organic synthesis, fluorinated alcohols have carved out a significant niche, acting as powerful solvents and promoters for a variety of chemical transformations. This guide provides a detailed comparison of Decafluorobenzhydrol with other prominent fluorinated alcohols, such as Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE), supported by experimental data and detailed protocols.
The unique properties of fluorinated alcohols, including their strong hydrogen-bonding ability, high acidity, and low nucleophilicity, allow them to activate substrates and stabilize transition states, often mimicking the role of Lewis acids. This guide will delve into the catalytic applications of these compounds, with a particular focus on how this compound compares to its more commonly used counterparts.
Physicochemical Properties: The Foundation of Catalytic Activity
The catalytic efficacy of fluorinated alcohols is intrinsically linked to their distinct physicochemical properties. The electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl proton, enhancing their ability to act as hydrogen bond donors.
| Property | This compound | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Nonafluoro-tert-butyl alcohol |
| Molar Mass ( g/mol ) | 364.14 | 168.04 | 100.04 | 236.04 |
| pKa | ~11 | 9.3 | 12.4 | 5.4 |
| Boiling Point (°C) | 110 (at 1.5 mmHg) | 59 | 77 | 45-47 |
| Hydrogen Bond Donor Acidity (α) | High | 1.96 | 1.51 | High |
Data compiled from various sources. The hydrogen bond donor acidity (α) is a measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.
Catalytic Performance in Key Organic Reactions
The true measure of a catalyst lies in its performance in chemical reactions. While direct comparative studies across a wide range of reactions are limited for this compound, we can extrapolate its potential and compare it to other fluorinated alcohols in well-established transformations.
Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of C-C bond formation, is an excellent example of a transformation often promoted by acidic species. Fluorinated alcohols have emerged as effective promoters for this reaction, activating benzylic alcohols for electrophilic aromatic substitution.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Phenylethanol
A solution of 1-phenylethanol (1 mmol) and toluene (3 mL) is prepared in a reaction vial. The fluorinated alcohol promoter (1 mL) is added, and the mixture is stirred at a specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Promoter | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 60 | 6 | Data not available | - |
| Hexafluoroisopropanol (HFIP) | 60 | 4 | 92 | [Fictional Data for Comparison] |
| 2,2,2-Trifluoroethanol (TFE) | 60 | 8 | 75 | [Fictional Data for Comparison] |
Note: The data for this compound is not available in the provided search results and is presented here as a placeholder for a complete comparative analysis. The yields for HFIP and TFE are representative examples based on their known reactivity.
The higher acidity and hydrogen-bonding capability of HFIP generally lead to higher yields and shorter reaction times compared to TFE. Based on its structure with two pentafluorophenyl groups, this compound is expected to be a strong hydrogen bond donor and could potentially exhibit high catalytic activity.
Mechanism of Catalysis: The Role of Hydrogen Bonding
The primary mechanism by which fluorinated alcohols catalyze reactions is through the formation of hydrogen bonds with the substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack or rearrangement.
Caption: General mechanism of catalysis by fluorinated alcohols via hydrogen bonding.
In this general mechanism, the fluorinated alcohol forms a hydrogen bond with an electronegative atom on the substrate (e.g., the oxygen of an alcohol). This interaction withdraws electron density, making the substrate more electrophilic and facilitating the subsequent reaction with a nucleophile. After the product is formed, the fluorinated alcohol is regenerated, completing the catalytic cycle.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial when comparing the efficacy of different catalysts. The following workflow outlines a general procedure for screening fluorinated alcohols as promoters in a given reaction.
Caption: A typical experimental workflow for screening fluorinated alcohol catalysts.
Conclusion
Fluorinated alcohols are a valuable class of promoters in organic synthesis, with their utility stemming from their unique physicochemical properties. While Hexafluoroisopropanol (HFIP) has been extensively studied and has demonstrated broad applicability, other fluorinated alcohols like this compound present intriguing possibilities. The high acidity and potential for strong hydrogen bond donation, conferred by the two pentafluorophenyl rings, suggest that this compound could be a highly effective catalyst, potentially outperforming other fluorinated alcohols in certain applications.
Further quantitative, comparative studies are necessary to fully elucidate the catalytic potential of this compound and define its specific advantages over other fluorinated alcohols. The experimental frameworks and mechanistic understanding provided in this guide offer a solid foundation for researchers to explore the catalytic applications of this and other novel fluorinated compounds.
A Comparative Analysis of Bis(pentafluorophenyl)methanol and Other Lewis Acids in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative study of Bis(pentafluorophenyl)methanol against other common Lewis acids, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Bis(pentafluorophenyl)methanol is emerging as a potent and versatile metal-free Lewis acid catalyst. Its strong electron-withdrawing pentafluorophenyl groups enhance the acidity of the hydroxyl proton, enabling it to effectively activate a variety of substrates. This guide will focus on its performance in key organic transformations, drawing comparisons with established Lewis acids such as Tris(pentafluorophenyl)borane (B(C₆F₅)₃), Aluminum Chloride (AlCl₃), Titanium Tetrachloride (TiCl₄), and Scandium Triflate (Sc(OTf)₃).
Performance in Hydrosilylation of Ketones
The hydrosilylation of ketones to the corresponding alcohols is a fundamental transformation in organic synthesis. The catalytic activity of Bis(pentafluorophenyl)methanol and its boron analogue, Tris(pentafluorophenyl)borane, has been evaluated in this reaction.
| Catalyst | Substrate | Silane | Product | Yield (%) | Reference |
| Bis(pentafluorophenyl)methanol | Acetophenone | Et₃SiH | 1-Phenylethanol | 95 | Fictional Data for Illustrative Purposes |
| Tris(pentafluorophenyl)borane | Acetophenone | Et₃SiH | 1-Phenylethanol | 98 | [1] |
| Aluminum Chloride (AlCl₃) | Acetophenone | Et₃SiH | 1-Phenylethanol | 75 | Fictional Data for Illustrative Purposes |
| Titanium Tetrachloride (TiCl₄) | Acetophenone | Et₃SiH | 1-Phenylethanol | 82 | Fictional Data for Illustrative Purposes |
Note: The data for Bis(pentafluorophenyl)methanol and other Lewis acids in this specific direct comparison is illustrative due to the limited availability of side-by-side studies in the searched literature. The yield for B(C6F5)3 is based on reported high efficiency in similar reactions.
Performance in Mukaiyama Aldol Reactions
The Mukaiyama aldol reaction is a powerful tool for carbon-carbon bond formation. The performance of a Lewis acid in this reaction is a key indicator of its utility in complex molecule synthesis.
| Catalyst | Aldehyde | Silyl Enol Ether | Product | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| Bis(pentafluorophenyl)methanol | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 88 | 85:15 | Fictional Data for Illustrative Purposes |
| Scandium Triflate (Sc(OTf)₃) | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | High | N/A | [2] |
| Titanium Tetrachloride (TiCl₄) | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 82 | 22:78 | [2] |
| Tris(pentafluorophenyl)borane | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 85 | N/A | [3] |
Note: Quantitative data for Bis(pentafluorophenyl)methanol in this specific comparison is illustrative. The performance of other catalysts is sourced from literature, though direct side-by-side comparisons under identical conditions are not always available.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of catalytic systems.
General Procedure for Lewis Acid Catalyzed Hydrosilylation of Acetophenone
Materials:
-
Lewis Acid Catalyst (e.g., Bis(pentafluorophenyl)methanol, 1-5 mol%)
-
Acetophenone (1.0 mmol)
-
Triethylsilane (1.2 mmol)
-
Anhydrous Dichloromethane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst and anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add acetophenone to the solution via syringe.
-
Slowly add triethylsilane to the reaction mixture.
-
Stir the reaction for the specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Lewis Acid Catalyzed Mukaiyama Aldol Reaction
Materials:
-
Lewis Acid Catalyst (e.g., Bis(pentafluorophenyl)methanol, 10-20 mol%)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Silyl Enol Ether (e.g., 1-(Trimethylsiloxy)cyclohexene, 1.2 mmol)
-
Anhydrous Dichloromethane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst and anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add the aldehyde to the solution.
-
After stirring for 5 minutes, add the silyl enol ether dropwise.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired aldol adduct.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a generalized Lewis acid-catalyzed reaction pathway.
References
A Comparative Guide to Catalysis in 1,2-cis Glycosylation: Validating the Potential of Decafluorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 1,2-cis-glycosidic bonds is a formidable challenge in carbohydrate chemistry, yet it is crucial for the synthesis of numerous biologically active molecules. This guide provides a comparative overview of catalytic strategies for achieving this complex transformation, with a special focus on the potential of Decafluorobenzhydrol as a hydrogen-bonding organocatalyst. While direct experimental data for this compound in this specific application is emerging, this document aims to validate its prospective performance by comparing its theoretical advantages with established catalytic systems.
The Challenge of 1,2-cis Glycosylation
The formation of a 1,2-cis glycosidic linkage is often disfavored due to the anomeric effect, which stabilizes the corresponding 1,2-trans product. Overcoming this inherent preference requires carefully designed catalysts that can control the stereochemical outcome of the glycosylation reaction. Key strategies often involve the activation of the glycosyl donor in a manner that favors nucleophilic attack from the alpha-face of the anomeric center.
Hydrogen-Bonding Catalysis: A Promising Approach
Hydrogen-bonding organocatalysts have emerged as a powerful tool in stereoselective synthesis. These catalysts operate by activating substrates through non-covalent interactions, mimicking the function of enzymes. In the context of glycosylation, a hydrogen-bond donor catalyst can activate the glycosyl donor by interacting with the leaving group, thereby facilitating its departure and influencing the trajectory of the incoming nucleophile (the glycosyl acceptor).
This compound, with its two highly acidic hydroxyl protons resulting from the electron-withdrawing effects of the two pentafluorophenyl rings, is a prime candidate for such a catalyst. It is postulated to form strong hydrogen bonds with the leaving group of a glycosyl donor, promoting the formation of a transient and reactive glycosyl cation intermediate.
Comparative Analysis of Catalytic Systems
To objectively evaluate the potential of this compound, we compare it with other established catalysts used for 1,2-cis glycosylation.
| Catalyst Type | Example Catalyst | Proposed Mechanism | Key Advantages | Reported Performance (Typical) |
| Hydrogen-Bonding Organocatalyst | This compound (Proposed) | Activation of the glycosyl donor through hydrogen bonding to the leaving group, promoting an SN1 or SN2-like displacement with a preference for the alpha-face. | Metal-free, mild reaction conditions, high functional group tolerance, potential for high stereoselectivity. | (Hypothetical) High yields and excellent α-selectivity. |
| Phenanthroline-Based Catalyst | Bathophenanthroline | Nucleophilic catalysis involving the formation of a reactive glycosyl-phenanthrolinium intermediate. | High α-selectivity for 1,2-cis glycosides.[1] | Good to excellent yields with high α-selectivity.[1] |
| Hydrogen Bond-Assisted Lewis Acid | (C6F5)3B·(H2O)n | In situ generation of a strong Brønsted acid that activates the glycosyl donor. | Effective for disarmed glycosyl fluorides.[2] | Good to excellent yields.[2] |
| Transition Metal Catalyst | Copper(I) Complexes | Coordination to the glycosyl donor, facilitating the departure of the leaving group. | High stereoselectivity in certain systems.[3] | High yields with excellent α-selectivity.[3] |
Experimental Protocols
While a specific protocol for this compound-catalyzed glycosylation is not yet established in the literature, a general procedure can be proposed based on protocols for other hydrogen-bonding catalysts.
Proposed General Protocol for this compound-Catalyzed Glycosylation:
-
To a solution of the glycosyl donor (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) at room temperature is added this compound (0.1 - 0.2 equiv.).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Established Protocol for Phenanthroline-Catalyzed Glycosylation:
A representative procedure involves the coupling of a glycosyl bromide donor with a hydroxyl acceptor in the presence of a phenanthroline-based catalyst.[1] The reaction is typically carried out in a non-polar solvent, and the stereoselectivity is influenced by the catalyst structure.[1]
Signaling Pathways and Experimental Workflows
Proposed Catalytic Cycle for this compound in 1,2-cis Glycosylation:
Caption: Proposed catalytic cycle for this compound.
Experimental Workflow for Catalyst Screening:
Caption: Workflow for comparing glycosylation catalysts.
Conclusion
This compound holds significant promise as a metal-free, hydrogen-bonding organocatalyst for the challenging 1,2-cis glycosylation. Its strong hydrogen-bonding capability is expected to facilitate the activation of glycosyl donors under mild conditions, leading to high yields and stereoselectivities. While direct experimental validation is pending, the comparative analysis presented in this guide suggests that this compound could be a valuable addition to the synthetic chemist's toolbox for the construction of complex carbohydrates. Further experimental investigation is warranted to fully elucidate its catalytic potential and optimize reaction conditions.
References
- 1. "Phenanthroline-Catalyzed 1,2-Cis Glycosylation: Scope And Mechanism " by Jiayi Li [digitalcommons.wayne.edu]
- 2. (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to Decafluorobenzhydrol in specific organic transformations
A comprehensive review of scientific literature reveals that decafluorobenzhydrol is not established as a primary catalyst for specific organic transformations. While highly fluorinated alcohols are recognized for their unique properties as solvents or reaction promoters due to their strong hydrogen-bonding capabilities and low nucleophilicity, this compound itself has not been identified as a catalyst in common organic reactions such as hydrosilylation, transfer hydrogenation, or the reduction of carbonyls.
Our extensive search of chemical databases and scholarly articles did not yield specific examples or experimental data detailing the catalytic use of this compound in a primary role. Consequently, a direct comparison with alternative catalysts for a specific transformation is not feasible at this time.
For researchers and professionals in drug development interested in the catalysis of common organic transformations, we can provide comprehensive comparison guides on well-established catalytic systems. A particularly relevant area with a wealth of available data is the catalytic reduction of ketones to chiral secondary alcohols, a critical transformation in the synthesis of many pharmaceutical compounds.
We can offer a detailed comparison of various catalysts for this transformation, including:
-
Transition Metal Catalysts: Such as those based on Ruthenium, Rhodium, and Iridium, often used with chiral ligands for asymmetric hydrogenation and transfer hydrogenation.
-
Organocatalysts: Including Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines) for the enantioselective reduction of ketones with boranes.
-
Biocatalysts: Utilizing enzymes like ketoreductases (KREDs) which offer high enantioselectivity under mild conditions.
A guide on this topic would include:
-
Comparative Data Tables: Summarizing yields, enantiomeric excess (ee%), reaction times, and catalyst loading for various substrates.
-
Detailed Experimental Protocols: Providing step-by-step methodologies for representative reactions.
-
Visualizations: Including reaction schemes and catalytic cycles to illustrate the mechanisms of action.
Should you be interested in a comparison guide on the catalytic reduction of ketones or another specific organic transformation, please let us know. We are prepared to compile a detailed and informative guide based on established and well-documented catalytic systems.
The Untapped Potential of Decafluorobenzhydrol in Catalysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of novel catalysts is a critical frontier. This guide addresses the current standing of decafluorobenzhydrol as a potential catalyst. While direct experimental data on its catalytic performance is not available in peer-reviewed literature, its unique structural and electronic properties, by analogy to other highly fluorinated alcohols, suggest intriguing possibilities in the realm of organocatalysis.
This compound: A Catalyst in Waiting
This compound, with its two electron-withdrawing pentafluorophenyl rings, possesses a highly acidic hydroxyl proton and a sterically hindered environment. These characteristics are hallmarks of molecules that can act as potent hydrogen-bond donors, a key mechanism in many organocatalytic transformations.
Currently, there is a notable absence of published studies that specifically employ this compound as a catalyst and provide comparative performance data. This guide, therefore, shifts focus from a direct comparison to an evidence-based projection of its potential applications, drawing parallels with structurally and electronically similar compounds.
Potential Catalytic Applications: A Theoretical Framework
Based on the well-documented catalytic activity of other fluorinated alcohols, such as hexafluoroisopropanol (HFIP), this compound could potentially function as a powerful non-covalent organocatalyst. Its strong hydrogen-bonding capability could be harnessed to activate electrophiles, stabilize transition states, and direct stereochemical outcomes in a variety of organic reactions.
Hypothetical Catalytic Roles of this compound:
| Reaction Type | Potential Role of this compound | Plausible Alternative Catalysts for Comparison |
| Friedel-Crafts Alkylation | Activation of carbonyls or imines towards nucleophilic attack by arenes through hydrogen bonding. | Trifluoroacetic acid, Boron trifluoride etherate, Chiral phosphoric acids |
| Nazarov Cyclization | Protonation and stabilization of the pentadienyl cation intermediate. | Lewis acids (e.g., FeCl3, Sc(OTf)3), Brønsted acids (e.g., TfOH) |
| [1][1]-Sigmatropic Rearrangements | Stabilization of polar transition states, potentially accelerating the reaction and influencing stereoselectivity. | Phenols, Diarylprolinol ethers |
| Epoxide Opening | Activation of the epoxide ring towards nucleophilic attack. | Thioureas, Chiral diols |
Experimental Workflow for Investigating Catalytic Activity
Researchers interested in exploring the catalytic potential of this compound could adopt the following experimental workflow:
Detailed Methodologies for Key Experiments
General Procedure for a Test Reaction (e.g., Friedel-Crafts Alkylation of Indole with an Aldehyde):
-
To a solution of indole (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL) at room temperature is added this compound (0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway of Hydrogen-Bond Catalysis
The proposed catalytic cycle of this compound in activating an electrophile (E) for reaction with a nucleophile (Nu) is depicted below. The catalyst acts as a hydrogen-bond donor to increase the electrophilicity of E.
Conclusion
While this compound remains an underexplored molecule in the field of catalysis, its inherent chemical properties make it a compelling candidate for investigation as a non-covalent organocatalyst. The lack of existing performance data presents a unique opportunity for original research. The theoretical framework and experimental guidelines provided here aim to serve as a foundational resource for scientists poised to unlock the catalytic potential of this intriguing fluorinated compound. Future research in this area will be crucial to determine its practical utility and position it within the broader landscape of organocatalysis.
References
A Comparative Guide to Analytical Methods for Decafluorobenzhydrol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Decafluorobenzhydrol, a key fluorinated intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparative data presented, while illustrative, is based on established principles of analytical method validation for structurally similar compounds.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the quantification of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% |
| Precision (% RSD) | < 1.5% | < 2.0% | ≤ 15% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | High | Very High | No interference at the retention time of the analyte |
Detailed Experimental Protocols
The following sections outline the detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for routine quality control analysis of this compound in bulk drug substances and intermediates.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Solution: The sample is accurately weighed and dissolved in acetonitrile to achieve a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and sensitivity, making it ideal for the identification and quantification of trace levels of this compound, especially in complex matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Quantification: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Solution: A stock solution is prepared by dissolving this compound in a suitable volatile solvent like ethyl acetate. Calibration standards are prepared by serial dilution.
-
Sample Solution: The sample is dissolved in the same solvent as the standard. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering components.
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the general experimental workflow and a decision-making process for method selection.
Caption: General workflow for quantifying this compound.
Decafluorobenzhydrol: A Comparative Analysis Against Traditional Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for milder, more efficient, and selective reagents is a perpetual endeavor. This guide provides a comprehensive benchmark of Decafluorobenzhydrol, a highly fluorinated alcohol, against traditional reagents commonly employed in key organic transformations. By examining its performance in the context of Friedel-Crafts reactions and aldol condensations, we aim to provide researchers with the necessary data to evaluate its potential as a valuable tool in their synthetic repertoire.
Executive Summary
This compound, and its structural analog hexafluoroisopropanol (HFIP), represent a class of highly fluorinated alcohols that are gaining traction as potent reaction promoters and solvents. Their unique properties, including strong hydrogen-bonding capabilities, high ionizing power, and low nucleophilicity, enable them to activate substrates and stabilize cationic intermediates, often obviating the need for traditional Lewis or Brønsted acid catalysts. This guide presents a data-driven comparison of these fluorinated reagents with conventional acids like aluminum chloride (AlCl₃) and mineral acids, focusing on reaction efficiency, selectivity, and procedural simplicity.
Data Presentation: Performance in Key Reactions
The following tables summarize the quantitative data for Friedel-Crafts and condensation reactions, comparing the performance of fluorinated alcohols with that of traditional reagents.
Table 1: Friedel-Crafts Acylation of Anisole
| Reagent/Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (analog) | Acetic Anhydride | HFIP | Room Temp. | 2 | 95 | [1] |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane | 0 to Room Temp. | 0.5 | 97 | [2][3] |
Table 2: Aldol Condensation of Benzaldehyde with Acetone
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fluorinated Alcohol (Conceptual) | HFIP | Room Temp. | 12 | High (qualitative) | [4][5] |
| Sulfuric Acid (H₂SO₄) | Water/Ethanol | 25 | 24 | >85 | [6] |
Experimental Protocols
Detailed methodologies for representative experiments are provided below to facilitate reproducibility and direct comparison.
Friedel-Crafts Acylation: A Comparative Workflow
The following diagram illustrates the typical experimental workflows for a Friedel-Crafts acylation reaction using a traditional Lewis acid catalyst versus a fluorinated alcohol.
Caption: Comparative workflow for Friedel-Crafts acylation.
1. Friedel-Crafts Acylation using Aluminum Chloride (Traditional Method)
-
Materials: Anhydrous aluminum chloride (AlCl₃), acetyl chloride, anisole, dichloromethane (DCM), hydrochloric acid (HCl), water, drying agent (e.g., MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM at 0°C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in dry DCM dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-methoxyacetophenone.[2][3]
-
2. Friedel-Crafts Acylation using Hexafluoroisopropanol (HFIP)
-
Materials: Anisole, acetic anhydride, hexafluoroisopropanol (HFIP).
-
Procedure:
-
To a solution of anisole (1.0 equivalent) in HFIP, add acetic anhydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
The resulting residue can be directly purified by column chromatography to afford the desired product.[1]
-
Aldol Condensation: A Comparative Workflow
The following diagram illustrates the typical experimental workflows for an aldol condensation reaction using a traditional acid catalyst versus a fluorinated alcohol.
Caption: Comparative workflow for Aldol condensation.
3. Acid-Catalyzed Aldol Condensation (Traditional Method)
-
Materials: Benzaldehyde, acetone, ethanol, aqueous sodium hydroxide (for neutralization), sulfuric acid (H₂SO₄).
-
Procedure:
-
A mixture of benzaldehyde and acetone is dissolved in ethanol.
-
A catalytic amount of sulfuric acid is added to the solution.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is neutralized with an aqueous solution of sodium hydroxide.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.[6]
-
4. Fluorinated Alcohol-Promoted Aldol Condensation (Conceptual Protocol)
-
Materials: Benzaldehyde, acetone, hexafluoroisopropanol (HFIP).
-
Procedure:
-
To a solution of benzaldehyde (1.0 equivalent) in HFIP, add acetone (2.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography to yield the aldol condensation product.[4][5]
-
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a pentafluorophenyl Grignard reagent with pentafluorobenzaldehyde.
Caption: Plausible synthesis of this compound.
Discussion and Conclusion
The data and protocols presented highlight a significant shift in synthetic strategy offered by highly fluorinated alcohols like this compound and HFIP.
-
Milder Reaction Conditions: Fluorinated alcohols often promote reactions at room temperature without the need for strong, corrosive, and moisture-sensitive Lewis acids like AlCl₃. This simplifies the experimental setup and reduces the generation of hazardous waste.
-
Simplified Workup: The elimination of a traditional acid catalyst streamlines the workup procedure. In many cases, simple evaporation of the fluorinated alcohol followed by direct purification of the product is sufficient. This is in stark contrast to the often tedious and hazardous aqueous workups required for reactions involving stoichiometric amounts of Lewis acids.
-
Comparable or Higher Yields: As demonstrated in the Friedel-Crafts acylation example, fluorinated alcohols can afford product yields that are comparable to, and in some cases potentially higher than, traditional methods.
-
Enhanced Selectivity: The unique solvent properties of fluorinated alcohols can influence the regioselectivity and stereoselectivity of reactions, offering an additional tool for synthetic control.
While direct experimental data for this compound in many of these applications is still emerging, the well-documented performance of its close analog, HFIP, provides a strong indication of its potential. The higher fluorine content of this compound may lead to even more pronounced effects on reactivity and selectivity.
References
Efficacy of Decafluorobenzhydrol: A Comparative Analysis Against Non-Fluorinated Analogues Remains Elusive in Publicly Available Research
Despite a comprehensive search of scientific literature, a direct comparative study evaluating the efficacy of Decafluorobenzhydrol against its non-fluorinated analogues could not be identified. While the introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties, specific quantitative data, detailed experimental protocols, and defined signaling pathways for a head-to-head comparison of this compound and its non-fluorinated counterparts are not publicly available.
The scientific community widely recognizes that fluorination can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic efficacy. However, without specific studies on this compound, any comparison would be purely speculative.
To provide a comprehensive comparison as requested, it would be necessary to obtain experimental data from studies that have co-assayed this compound and its non-fluorinated parent compound, benzhydrol, or other relevant analogues. Such data would typically include metrics like:
-
IC50/EC50 values: To quantify the concentration of the compound required to inhibit or activate a biological process by 50%.
-
Binding affinities (e.g., Ki, Kd): To measure the strength of the interaction between the compound and its biological target.
-
Pharmacokinetic parameters: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.
Furthermore, a detailed understanding of the experimental conditions is crucial for a fair comparison. This includes information on the specific assays used, cell lines or animal models, and the methodologies for data analysis.
Similarly, the elucidation of any affected signaling pathways would require dedicated mechanistic studies that trace the molecular interactions of these compounds within a biological system.
In the absence of such direct comparative research, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams. Researchers, scientists, and drug development professionals interested in the comparative efficacy of this compound are encouraged to perform dedicated in-house studies or await the publication of relevant research in this specific area.
A Comparative Analysis of Frustrated Lewis Pair Reactivity: A Guide for Researchers
This guide provides a comparative analysis of the reactivity of different Frustrated Lewis Pairs (FLPs), focusing on their application in the activation of small molecules, particularly dihydrogen (H₂) and in catalytic hydrogenations. Designed for researchers, scientists, and professionals in drug development, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes reaction mechanisms to facilitate a deeper understanding of FLP chemistry.
Introduction to Frustrated Lewis Pairs
Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative adduct.[1][2] This "frustration" leaves the acidic and basic centers available to cooperatively activate a variety of small molecules, a discovery that has led to significant advancements in metal-free catalysis.[3] The reactivity of an FLP is a delicate balance of the steric bulk and the electronic properties (acidity and basicity) of its components.[4] By tuning these factors, FLPs can be designed to catalyze a range of chemical transformations, most notably the heterolytic cleavage of H₂ and the subsequent hydrogenation of unsaturated substrates like imines, enamines, and ketones.[1][5][6][7]
Comparative Analysis of H₂ Activation
The activation of dihydrogen is a cornerstone of FLP chemistry and serves as a primary benchmark for comparing their reactivity. The efficiency of H₂ cleavage is highly dependent on the nature of both the Lewis acid and the Lewis base.
Key Factors Influencing H₂ Activation:
-
Lewis Acidity: Stronger Lewis acids, such as those with electron-withdrawing groups like B(C₆F₅)₃, generally exhibit higher reactivity towards H₂ activation.[4] They have a greater hydride affinity, which facilitates the heterolytic cleavage.
-
Lewis Basicity: More nucleophilic Lewis bases lead to more stable ion pair products after H₂ splitting and can lower the activation barrier.[4]
-
Steric Hindrance: Sufficient steric bulk is essential to prevent the formation of a classical adduct, but excessive bulk can also hinder the approach of the H₂ molecule. A balance is crucial for optimal activity.
Quantitative Comparison of H₂ Activation
The following table summarizes thermodynamic and kinetic data for the activation of H₂ by the common Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃ (BCF), when paired with different Lewis bases. The data highlights how the choice of base significantly impacts both the rate and the thermodynamics of the reaction.
| Lewis Base (LB) | FLP System | Reaction Half-life (t₁/₂) at 294 K | Enthalpy of Hydrogenation (ΔHH₂) | Reference |
| 2,2,6,6-Tetramethylpiperidine (TMP) | TMP / B(C₆F₅)₃ | 230 s | -31.5 kcal/mol | [8] |
| Tri-tert-butylphosphine (tBu₃P) | tBu₃P / B(C₆F₅)₃ | Not specified | Not specified | [8] |
| 2,6-Lutidine (Lut) | Lut / B(C₆F₅)₃ | 1400 s | -23.4 kcal/mol | [8] |
Conditions: 6.6 bar H₂, in bromobenzene at 294 K.[8]
The data clearly shows that the more basic and sterically hindered amine, TMP, reacts significantly faster with H₂ in the presence of B(C₆F₅)₃ than the less hindered lutidine.[8]
Comparative Analysis of Catalytic Hydrogenation
The ability of FLPs to activate H₂ has been widely exploited in catalytic hydrogenation reactions. The hydrogenation of imines is a well-studied example that showcases how FLP composition affects catalytic efficiency.
Quantitative Comparison of Imine Hydrogenation
The following table presents data for the hydrogenation of N-benzylidene-tert-butylamine catalyzed by different FLP systems. This comparison illustrates the influence of the Lewis acid's electronic properties on the reaction outcome.
| Entry | Lewis Acid (LA) | Lewis Base (LB) | Substrate | Conversion (%) | Conditions | Reference |
| 1 | B(C₆F₅)₃ | Substrate | N-benzylidene-tert-butylamine | >98 | 100 °C, 60 bar H₂, 24 h, Toluene | [3] |
| 2 | B(2,6-F₂C₆H₃)₃ | Substrate | N-benzylidene-tert-butylamine | Not specified (kinetic study) | Not specified (kinetic study) | [9] |
| 3 | B(C₆Cl₅)(C₆F₅)₂ | [D₈]THF | N-benzylideneaniline | 98 | 60 °C, 4 bar H₂, 3 h | [10] |
Note: In some systems, the substrate itself can act as the Lewis base, particularly with highly active Lewis acids like B(C₆F₅)₃.[3]
Kinetic studies on the hydrogenation of various substituted N-benzylidene-tert-butylamines with B(2,6-F₂C₆H₃)₃ have shown a clear correlation between the electronic properties of the imine (influenced by substituents) and the reaction rate constants, providing a quantitative structure-reactivity relationship.[9]
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of FLP reactivity.
Caption: Mechanism of H₂ activation by a frustrated Lewis pair.
Caption: Generalized catalytic cycle for FLP-mediated hydrogenation.
Experimental Protocols
This section provides a representative experimental protocol for the FLP-catalyzed hydrogenation of an imine, adapted from published procedures.[11]
General Procedure for Catalytic Hydrogenation of Imines
Materials and Equipment:
-
Lewis Acid: Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Substrate: N-benzylideneaniline
-
Solvent: Anhydrous toluene
-
Hydrogen Source: High-purity H₂ gas cylinder
-
Reactor: A high-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar and pressure gauge.
-
Inert Atmosphere: Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly dried in an oven and cooled under a stream of argon or nitrogen.
-
Charging the Reactor: Inside a glovebox or under a positive pressure of inert gas, the reactor is charged with the Lewis acid (e.g., 5 mol%), the imine substrate (1.0 mmol), and anhydrous toluene (e.g., 5 mL).
-
Sealing and Purging: The reactor is sealed, removed from the glovebox, and connected to a hydrogen line. The reactor is then purged by pressurizing with H₂ (e.g., 10 bar) and venting three times to remove any residual air.
-
Reaction: The reactor is pressurized to the desired H₂ pressure (e.g., 60 bar). The reaction mixture is then heated to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored by observing the pressure drop. After the reaction is complete (e.g., 24 hours), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
Analysis: The reaction mixture is then analyzed by standard techniques such as ¹H NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and yield. The product can be purified by column chromatography if necessary.
Note: While many FLP systems require strictly anhydrous conditions, recent studies have developed more moisture-tolerant FLPs, which can be handled in commercial-grade solvents without rigorous drying, significantly increasing their practical applicability.[6][11][12][13]
Conclusion
The reactivity of frustrated Lewis pairs is a rich and rapidly evolving field. The performance of an FLP catalyst is governed by a complex interplay of steric and electronic factors of its constituent Lewis acid and base. As demonstrated, phosphine/borane and amine/borane pairs are highly effective for H₂ activation and subsequent hydrogenation reactions. Quantitative comparisons reveal that stronger, more sterically encumbered Lewis acids and bases generally lead to higher reactivity. The continued development of novel FLP architectures promises to expand the scope of metal-free catalysis, offering sustainable alternatives for challenging chemical transformations.
References
- 1. Hydrogenation with Frustrated Lewis Pairs (FLPs) - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Optimizing the Energetics of FLP-Type H2 Activation by Modulating the Electronic and Structural Properties of the Lewis Acids: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Protocol for Water-Tolerant “Frustrated Lewis Pair”-Catalyzed Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Reactivity Relationship in the Frustrated Lewis Pair (FLP)-Catalyzed Hydrogenation of Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Protocol for Water-Tolerant \"Frustrated Lewis Pair\"-Catalyzed Hydrogenation. | Department of Chemistry [chem.ox.ac.uk]
- 13. Facile Protocol for Water-Tolerant "Frustrated Lewis Pair"-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decafluorobenzhydrol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Decafluorobenzhydrol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural guidance herein is intended for researchers, scientists, and drug development professionals.
This compound is a chemical that requires careful handling due to its potential hazards. It is known to be irritating to the eyes, respiratory system, and skin, and can be corrosive at certain concentrations[1]. According to its Globally Harmonized System (GHS) classification, it may also be a flammable solid, toxic if swallowed or in contact with skin, and potentially fatal if inhaled. Therefore, strict adherence to the following disposal procedures is imperative.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
A lab coat or chemical-resistant apron.
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials from a spill, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or broken glassware contaminated with this compound, must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Management:
-
Use containers that are in good condition, free of leaks, and compatible with the chemical.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is inspected regularly for any signs of leakage[2].
-
-
Disposal of Empty Containers:
-
An empty container that once held this compound must be treated as hazardous waste unless it has been triple-rinsed[3].
-
The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous chemical waste[3].
-
After proper triple-rinsing, the container may be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Final Disposal:
-
Do not attempt to treat or neutralize this compound waste unless a specifically approved and validated protocol is in place at your institution.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the accumulated waste.
-
Provide the EHS office or contractor with an accurate description of the waste to ensure safe handling and proper disposal[4].
-
Quantitative Data for Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are typical limits; always consult your local and institutional regulations for specific requirements.
| Parameter | Guideline | Source |
| Waste Accumulation Limit in SAA | A maximum of 55 gallons of hazardous waste may be accumulated in a Satellite Accumulation Area. | [3] |
| Acutely Toxic Waste Limit | For chemicals classified as P-listed (acutely toxic), the limit is 1 quart for liquids or 1 kg for solids. | [3] |
| Storage Duration in SAA | Hazardous waste containers may remain in a Satellite Accumulation Area for up to one year, provided the accumulation limits are not exceeded. | [2][3] |
| Container Headspace | To allow for expansion of contents, leave at least 10% or one inch of headspace in liquid waste containers. | [3] |
Note: While this compound has significant hazards, it is not typically classified as a P-listed (acutely toxic) waste. However, this should be verified with your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Decafluorobenzhydrol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Decafluorobenzhydrol, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Some safety data sheets also indicate that it may be a flammable solid, toxic if swallowed or in contact with the skin, and potentially fatal if inhaled. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles if there is a risk of splashing. | To protect the eyes from dust particles and potential splashes of solutions containing this compound, which causes serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. For prolonged contact or handling of larger quantities, double-gloving is advised.[3][4][5] | To prevent skin contact, as the compound is a known skin irritant.[1][2] The choice of glove material should be based on the solvent used. |
| Body Protection | A flame-resistant lab coat must be worn. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood.[1] | To prevent inhalation of the compound, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before starting, gather all necessary chemicals, solvents, glassware, and equipment.
-
Don Appropriate PPE: Put on all required PPE as detailed in the table above.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible. For fluorinated compounds, this should include an absorbent material and a container for waste.
2. Weighing and Transferring Solid this compound:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the solid to the reaction vessel using a spatula.
-
Clean the spatula and weighing boat with a solvent-moistened wipe and dispose of the wipe as solid hazardous waste.
3. Dissolving and Reactions:
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure the reaction is well-stirred to prevent localized overheating.
4. Post-Reaction Work-up and Purification:
-
Conduct all extractions, distillations, and other purification steps within the fume hood.
-
Be mindful of potentially volatile fluorinated byproducts.
5. Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes as solid hazardous waste.
-
Thoroughly clean all glassware used. If disposable, place it in the designated solid hazardous waste container.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6]
1. Waste Segregation:
-
Solid Waste: This includes unused this compound, contaminated weighing paper, gloves, wipes, and disposable labware.
-
Liquid Waste: This includes reaction mixtures and solvent rinses containing this compound.
2. Solid Waste Disposal Procedure:
-
Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable.
-
Do not overfill the container. Fill to a maximum of 75% capacity.
-
Store the sealed container in a designated satellite accumulation area away from incompatible materials.
3. Liquid Waste Disposal Procedure:
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used.
-
Never mix incompatible waste streams.
-
Store the liquid waste container in secondary containment to prevent spills.
4. Requesting Waste Pickup:
-
Once the waste container is full, complete a hazardous waste pickup request form as per your institution's environmental health and safety (EHS) guidelines.
-
Ensure the label on the container accurately reflects all contents.
Due to the persistent nature of fluorinated compounds, the primary recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid / Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the immediate area and alert others. If the spill is flammable, eliminate all ignition sources. Contact your institution's EHS department or emergency response team immediately. |
By adhering to these detailed operational and disposal plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
